Pharmacokinetics of Fleroxacin Hydrochloride in Murine Animal Models: A Comprehensive Technical Guide
Executive Summary Fleroxacin hydrochloride is a broad-spectrum, trifluorinated fluoroquinolone antibiotic characterized by its potent inhibition of bacterial DNA gyrase and topoisomerase IV[1]. While its clinical pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fleroxacin hydrochloride is a broad-spectrum, trifluorinated fluoroquinolone antibiotic characterized by its potent inhibition of bacterial DNA gyrase and topoisomerase IV[1]. While its clinical pharmacokinetic (PK) profile in humans is well-documented—featuring a long half-life of 9–12 hours and high bioavailability[1],[2]—preclinical translation relies heavily on murine models. This whitepaper provides an in-depth analysis of fleroxacin's ADME (Absorption, Distribution, Metabolism, Excretion) profile in mice. By detailing the mechanistic causality behind its tissue distribution and providing validated experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals conducting preclinical PK/PD bridging.
Physicochemical Properties & Mechanism of Action
Fleroxacin (
C17H18F3N3O3
) eradicates bacteria by interfering with DNA replication, transcription, repair, and recombination[1]. The trifluorinated structure enhances its lipophilicity and tissue penetration compared to earlier generation quinolones. In murine models, the drug exhibits concentration-dependent bactericidal activity, with in vivo efficacy strongly correlated to the Area Under the Curve (AUC)/Minimum Inhibitory Concentration (MIC) ratio and the Peak/MIC ratio[3].
Murine Pharmacokinetic Profile (ADME)
Absorption
In mice, orally administered fleroxacin is rapidly and completely absorbed from the gastrointestinal tract[4]. Following a single oral pharmacological dose of 10 mg/kg, the mean peak serum concentration (
Cmax
) reaches approximately 2.4 mg/L within 1 hour (
Tmax
)[5].
Distribution
Fleroxacin exhibits low plasma protein binding and a high volume of distribution (
Vd>1L/kg
), indicating excellent systemic tissue penetration[2]. Positron Emission Tomography (PET) studies utilizing [18F]fleroxacin in healthy and infected mice demonstrate rapid equilibration to significant concentrations in peripheral organs[6],[7]. High peak concentrations are achieved in the kidney, liver, blood, bone, and lung[7].
Notably, the drug exhibits minimal penetration into the central nervous system (CNS)[6],[7]. Mechanistically, this CNS exclusion is driven by active efflux transporters at the blood-brain barrier. This pharmacokinetic trait is a distinct protective advantage, as it severely limits the occurrence of quinolone-induced neurotoxicity[6],[7].
Metabolism & Excretion
Unlike the prolonged 9–12 hour half-life observed in humans[1], fleroxacin exhibits a much faster elimination half-life of approximately 1.7 hours in mice[5]. This accelerated clearance is a hallmark of murine allometric scaling, driven by higher basal metabolic rates and rapid glomerular filtration. The drug is primarily eliminated via renal clearance (accounting for 60–70% of elimination), with hepatic metabolism yielding two main byproducts: the antimicrobially active N-demethyl-fleroxacin and the inactive N-oxide-fleroxacin[1],[2].
Quantitative Pharmacokinetic Parameters in Mice
The following table summarizes the core PK parameters of fleroxacin in murine models to facilitate easy comparison for preclinical study design:
Pharmacokinetic Parameter
Observed Value in Murine Models
Mechanistic Note / Implication
Standard Dosing
10 mg/kg (Oral / IV)
Achieves peak concentrations >3x the MIC for 90% of Enterobacteriaceae[7].
To ensure self-validating and reproducible results, the following protocol integrates traditional LC-MS/MS quantification with internal standardization to track fleroxacin disposition[8].
Phase 1: Animal Preparation & Dosing
Subject Selection: Utilize healthy adult male CD-1 or ICR mice (approx. 20–25g) to maintain genetic and metabolic consistency[7],[4]. Acclimate subjects for 7 days prior to the study.
Administration: Administer fleroxacin hydrochloride via oral gavage or intravenous tail-vein injection at a standard pharmacological dose of 10 mg/kg[6],[7].
Causality Note: A 10 mg/kg dose is specifically chosen because it reliably achieves peak tissue concentrations necessary for robust PK/PD modeling without inducing acute toxicity[7].
Phase 2: Serial Sampling & Tissue Harvesting
Blood Collection: Collect blood samples (approx. 50 µL) via submandibular bleed or terminal cardiac puncture at fixed intervals: 10, 30, 60, 120, and 240 minutes post-injection[7].
Tissue Excision: For biodistribution mapping, euthanize subsets of subjects at specific time points. Rapidly excise, weigh, and homogenize target organs (lung, kidney, liver, brain) in a cold buffer solution to halt enzymatic degradation.
Phase 3: Bioanalytical Quantification (LC-MS/MS)
Internal Standardization: Add a known concentration of lomefloxacin to the plasma/homogenate as an internal standard.
Causality Note: Lomefloxacin is structurally homologous to fleroxacin. Using it as an internal standard ensures identical extraction recovery rates and mathematically compensates for matrix effects during mass spectrometry ionization[8].
Extraction: Perform protein precipitation by adding acetonitrile (1:3 ratio). Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the clear supernatant.
Chromatography: Analyze the supernatant using reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry. Fleroxacin can be accurately detected by ultraviolet absorbance at 295 nm[8].
Step-by-step bioanalytical workflow for quantifying fleroxacin pharmacokinetics in mice.
Translational Relevance to Drug Development
Understanding the murine PK profile of fleroxacin is critical for scaling dosage regimens to humans. Because the murine half-life (1.7 h) is significantly shorter than the human half-life (9–12 h), preclinical efficacy models require more frequent dosing (e.g., twice or thrice daily) to accurately mimic the sustained AUC achieved by a once-daily 400 mg dose in humans[5]. Furthermore, the validation of [18F]fleroxacin PET imaging in mice has successfully bridged preclinical biodistribution data to human applications, pioneering non-invasive, real-time tracking of antimicrobial agents in infected tissues[6].
References
Pharmacokinetics of fleroxacin as studied by positron emission tomography and[18F]fleroxacin
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URL:[Link]
Pharmacokinetics of 18F-labeled fleroxacin in rabbits with Escherichia coli infections, studied with positron emission tomography
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Fleroxacin - Wikipedia
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Fleroxacin pharmacokinetics (mean ± standard deviation) for the fed and fasted phases in single-and multiple-dose regimens
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Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters
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Therapeutic effect of fleroxacin against experimental pneumonia in mice
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Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys
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Fleroxacin hydrochloride chemical structure and physicochemical properties
An In-Depth Technical Guide to Fleroxacin Hydrochloride: Chemical Structure and Physicochemical Properties Authored by: Gemini, Senior Application Scientist Abstract Fleroxacin is a third-generation synthetic fluoroquino...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Fleroxacin Hydrochloride: Chemical Structure and Physicochemical Properties
Authored by: Gemini, Senior Application Scientist
Abstract
Fleroxacin is a third-generation synthetic fluoroquinolone antibiotic characterized by its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its extended serum half-life of 9-12 hours distinguishes it from other quinolones, permitting once-daily dosing and enhancing patient compliance.[2][4] This guide provides a detailed examination of the chemical structure of fleroxacin hydrochloride, its core mechanism of action, and a comprehensive summary of its critical physicochemical properties. Furthermore, it outlines a robust analytical methodology for its quantification, offering a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Fleroxacin is a trifluorinated quinolone antibacterial agent.[1][4] Its chemical structure is foundational to its biological activity, featuring a bicyclic core with a critical fluorine atom that enhances its potency and spectrum of activity compared to earlier-generation quinolones.[5][6]
The structure consists of a quinolone core, essential for its antibacterial action. The fluorine atom at position 6 enhances activity against Gram-positive organisms, while the piperazinyl group at position 7 influences the spectrum of activity.[6] The carboxylic acid at position 3 and the ketone at position 4 are crucial for binding to the target enzymes.[6]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fleroxacin exerts its bactericidal effect by directly inhibiting bacterial DNA synthesis.[11] Its primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][7][10][12] These enzymes are vital for managing the complex topology of bacterial DNA during replication, transcription, and repair.[12]
DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target.[11][12] This enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional stress and initiate replication. Fleroxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed. This leads to the accumulation of lethal double-strand DNA breaks.[12]
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated chromosomes, allowing for their proper segregation into daughter cells. Inhibition of topoisomerase IV by fleroxacin prevents this separation, leading to an arrest of cell division and subsequent cell death.[12]
The stabilization of the enzyme-DNA complex by the drug effectively blocks the progression of the replication fork, triggering a cellular stress cascade known as the SOS response, which ultimately proves fatal to the bacterium.[11][12]
Caption: Core mechanism of Fleroxacin's antibacterial action.
Physicochemical Properties
The physicochemical properties of fleroxacin hydrochloride are critical for its formulation, absorption, distribution, and overall efficacy. These properties have been compiled from various authoritative sources and are summarized below.
Property
Value
References
Appearance
White to off-white or yellowish crystalline powder
Fleroxacin is a zwitterionic compound at physiological pH, which contributes to its low intrinsic solubility in water.[13] Its solubility is pH-dependent, increasing in both acidic and alkaline conditions.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantification of fleroxacin in both bulk pharmaceutical forms and biological matrices.[14][15][16] Its widespread use is justified by its high sensitivity, accuracy, reproducibility, and ability to separate the parent drug from metabolites or degradation products.[14][16]
Expertise & Rationale for Method Selection
The choice of a reversed-phase HPLC method with UV detection is a robust and validated approach for routine quality control analysis. A C18 column is selected for its versatility and proven efficacy in retaining and separating quinolone antibiotics.[14][16] The mobile phase, an acidic buffered solution with an organic modifier (acetonitrile), ensures sharp peak shapes and optimal retention times by controlling the ionization state of the amphoteric fleroxacin molecule. UV detection at 285-286 nm is highly specific as this is a region of maximum absorbance for fleroxacin, providing excellent sensitivity.[1][17][18]
Protocol: HPLC Determination of Fleroxacin in Tablets
This protocol describes a self-validating system for the determination of fleroxacin, ensuring accuracy through the use of a certified reference standard and systematic preparation steps.
1. Instrumentation and Conditions:
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
Column: Purospher ODS or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[17][18]
Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and triethylamine (e.g., 15:85:0.5 v/v/v), with the pH adjusted to ~6.85 using phosphoric acid.[16]
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of Fleroxacin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 0.05 M HCl solution. This stock solution should be protected from light.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1.0 - 12.0 µg/mL) by serially diluting the stock solution with the mobile phase.[17]
Sample Preparation:
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
Accurately weigh a portion of the powder equivalent to ~10 mg of fleroxacin and transfer to a 100 mL volumetric flask.
Add ~70 mL of 0.05 M HCl, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume with the same solvent.[19]
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Dilute the filtered solution with the mobile phase to a final theoretical concentration within the calibration range (e.g., ~5 µg/mL).
3. Chromatographic Analysis & Quantification:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the working standard solutions in sequence to generate a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Inject the prepared sample solution.
Calculate the concentration of fleroxacin in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for the HPLC quantification of Fleroxacin.
References
ChemBK. (2024, January 3). Fleroxacin. ChemBK. [Link]
LookChem. (n.d.). Cas 79660-72-3,Fleroxacin. LookChem. [Link]
Liquid-chromatographic determination of fleroxacin in serum and urine. (1988). PubMed. [Link]
Photodegradation of Fleroxacin Injection: Different Products with Different Concentration Levels. (n.d.). National Institutes of Health. [Link]
Antibacterial Action Mechanism of Fluoroquinolones.pptx. (n.d.). SlideShare. [Link]
Aqueous solubilities of some variously substituted quinolone antimicrobials. (n.d.). Regulations.gov. [Link]
Determination of fleroxacin in pure and tablet forms by liquid chromatography and derivative UV-spectrophotometry. (2003). PubMed. [Link]
Determination of Fleroxacin in Human Plasma by HPLC: Application to a Pharmacokinetic Study. (n.d.). Latin American Journal of Pharmacy. [Link]
Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. (2022). MDPI. [Link]
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). National Institutes of Health. [Link]
Global Health: Antimicrobial Resistance: Fluoroquinolones. (n.d.). PDB-101. [Link]
Sensitive Determination of Moxifloxacin HCl in Pharmaceuticals or Human Plasma Using Luminescence or Eye Vision. (2022). MDPI. [Link]
Development of Two Innovative 96-Microwell-Based Spectrophotometric Assays with High Throughput for Determination of Fluoroquinolones. (2023). MDPI. [Link]
The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolones. (2022). Springer. [Link]
Fleroxacin Hydrochloride Solubility Profile in Aqueous Buffer Solutions: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the aqueous solubility profile of fleroxacin hydrochloride, a trifluorinated quinolone antibacterial agent. Designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the aqueous solubility profile of fleroxacin hydrochloride, a trifluorinated quinolone antibacterial agent. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing fleroxacin's solubility, detailed experimental protocols for its characterization, and an analysis of factors influencing its behavior in aqueous media.
Executive Summary
Fleroxacin hydrochloride's therapeutic efficacy is intrinsically linked to its bioavailability, which is significantly influenced by its solubility in physiological fluids. As an amphoteric molecule, fleroxacin exhibits a distinct pH-dependent solubility profile, a critical parameter in pre-formulation studies, formulation development, and predicting its in vivo performance. This guide elucidates the theoretical underpinnings of this behavior, provides robust, field-proven methodologies for its empirical determination, and discusses the practical implications for pharmaceutical development.
Physicochemical Properties of Fleroxacin
A thorough understanding of fleroxacin's fundamental physicochemical properties is paramount to interpreting its solubility behavior.
Fleroxacin's structure incorporates both a carboxylic acid moiety and a piperazinyl group, bestowing upon it amphoteric characteristics.[5] This dual functionality is the primary determinant of its complex solubility profile in aqueous solutions of varying pH.
The Theoretical Framework: pH-Dependent Solubility
The solubility of fleroxacin is lowest at its isoelectric point (pI), where the net charge on the molecule is zero, leading to minimal interaction with water molecules and a tendency to precipitate.[5][6] As the pH of the solution moves away from the pI, either into the acidic or alkaline range, the molecule becomes increasingly ionized, enhancing its solubility.[5][7]
This behavior can be predicted using the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of a weak acid or base.[8][9] For fleroxacin, we must consider both ionization constants.
In acidic conditions (pH < pKa₁): The piperazinyl group is protonated (cationic form), and the carboxylic acid is in its neutral form. The overall positive charge enhances solubility.
Near the isoelectric point (pKa₁ < pH < pKa₂): The molecule exists predominantly as a zwitterion, with a protonated piperazinyl group and an ionized carboxylate group. This form typically has the lowest aqueous solubility.[6]
In alkaline conditions (pH > pKa₂): The carboxylic acid is deprotonated (anionic form), and the piperazinyl group is in its neutral form. The overall negative charge increases solubility.[5]
The following diagram illustrates the relationship between the pH of the solution and the predominant ionic species of fleroxacin, which in turn governs its solubility.
Caption: Fleroxacin's ionization state and resulting solubility as a function of pH.
Experimental Determination of the Solubility Profile
A robust and reproducible experimental design is critical for accurately characterizing the solubility of fleroxacin hydrochloride. The equilibrium shake-flask method is a widely accepted and recommended approach.[10][11]
The following diagram outlines the key steps in the experimental workflow.
Caption: Workflow for equilibrium solubility determination of fleroxacin.
Detailed Protocol
Buffer Preparation: Prepare buffer solutions at a minimum of three pH levels: 1.2, 4.5, and 6.8, as recommended by ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[12][13] Additional pH points around the pKa values are advisable to accurately map the solubility curve.
Sample Preparation: Add an excess amount of fleroxacin hydrochloride powder to vials containing a known volume of each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Equilibration: Place the vials in a shaking water bath or on a shaker at a constant temperature, typically 37 ± 1°C, to simulate physiological conditions.[10][11] Allow the samples to equilibrate for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
pH Measurement: After equilibration, measure and record the final pH of the supernatant in each vial.[10][11]
Sample Collection and Filtration: Withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.
Dilution: Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
Analytical Method: HPLC-UV
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of fleroxacin.
Column: A reversed-phase C18 column (e.g., YMC pack ODS-AQ or Purospher RP-18) is suitable.[14][15]
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water (or an acidic buffer) with a small amount of triethylamine. For example, a ratio of 15:85:0.5 (v/v/v) of acetonitrile:water:triethylamine, with the pH adjusted to around 6.85 with phosphoric acid, has been reported.[14]
Detection Wavelength: Fleroxacin exhibits maximum absorbance around 280-291 nm, making this a suitable range for detection.[14][16]
Validation: The method must be validated for linearity, accuracy, precision, and selectivity according to standard guidelines. A linear response for fleroxacin is typically observed in the low µg/mL range.[14][17]
Expected Solubility Profile and Data Presentation
Based on its amphoteric nature, the solubility of fleroxacin hydrochloride is expected to be significantly higher in acidic (pH 1.2) and alkaline (pH > 8.8) conditions compared to the near-neutral pH range. For instance, the solubility in PBS at pH 7.2 is reported to be approximately 10 mg/mL, while it is also soluble in 0.1 M NaOH at 10 mg/mL.[3][4][16] In contrast, its solubility in pure water is considerably lower.[5]
The experimentally determined data should be summarized in a clear and concise table.
Buffer pH (Initial)
Final pH (Post-Equilibration)
Fleroxacin Solubility (mg/mL) ± SD (n=3)
1.2
4.5
6.8
(Additional pH values)
Factors Influencing Fleroxacin Solubility
Several factors beyond pH can influence the solubility of fleroxacin in aqueous solutions.
Common Ion Effect
If the buffer system contains ions that are also present in the fleroxacin salt (e.g., chloride ions if using fleroxacin hydrochloride), it can suppress the dissolution of the salt form, leading to a lower apparent solubility. This phenomenon, known as the common ion effect, shifts the dissolution equilibrium towards the solid, undissolved state.[18]
Temperature
The effect of temperature on the solubility of quinolones has been studied, and generally, solubility is dependent on temperature.[19] For biopharmaceutical classification, studies are standardized at 37°C.[13]
Pharmaceutical Excipients
The presence of excipients in a formulation can significantly alter the solubility of an active pharmaceutical ingredient (API).[20]
Surfactants: Can increase solubility through the formation of micelles.[21]
Polymers: May enhance solubility by creating amorphous solid dispersions or inhibiting precipitation.[21]
Co-solvents: While not typically used in simple buffer studies, co-solvents can be employed in formulations to increase solubility.[5]
Complexing Agents: Cyclodextrins, for example, can form inclusion complexes with drug molecules, thereby increasing their apparent solubility.
The impact of excipients is concentration-dependent and influenced by the ionization state of the drug molecule.[20]
Conclusion and Pharmaceutical Implications
The pH-dependent solubility of fleroxacin hydrochloride is a critical attribute that must be thoroughly characterized during drug development. Its amphoteric nature dictates a "U-shaped" solubility profile, with minimum solubility around the isoelectric point. A comprehensive understanding of this profile, obtained through robust experimental methods like the shake-flask technique coupled with a validated HPLC-UV assay, is essential for:
Biopharmaceutics Classification System (BCS): Determining whether fleroxacin is a high or low solubility drug according to ICH M9 guidelines, which has significant regulatory implications for biowaivers.[10][11][13]
Formulation Development: Designing oral and parenteral dosage forms that ensure the drug remains in solution for optimal absorption. For oral solid dosage forms, understanding the solubility across the pH range of the gastrointestinal tract is crucial to avoid precipitation and ensure consistent bioavailability.[22]
IV Admixture Compatibility: Predicting and avoiding precipitation when co-administering fleroxacin with other intravenous drugs that may alter the final pH.[6]
By integrating the theoretical principles with rigorous experimental validation, researchers and drug development professionals can effectively navigate the challenges associated with the solubility of fleroxacin hydrochloride, ultimately leading to the development of safe and efficacious pharmaceutical products.
References
Unknown. (n.d.). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy.
O'Laughlin, R., & O'Laughlin, C. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
LookChem. (n.d.). Fleroxacin. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Fleroxacin. PubChem. Retrieved from [Link]
Blokhina, S. V., et al. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Journal of Molecular Liquids.
Kapetanović, V., et al. (2004). Validation of an HPLC method for the determination of fleroxacin and its photo-degradation products in pharmaceutical forms. Journal of Pharmaceutical and Biomedical Analysis. [Link]
PharmaCompass. (n.d.). Fleroxacin. Retrieved from [Link]
Kowalczuk, D., & Hopkała, H. (2003). Determination of Fleroxacin in Pure and Tablet Forms by Liquid Chromatography and Derivative UV-Spectrophotometry. Journal of AOAC International. [Link]
Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education. [Link]
Unknown. (n.d.).
Kapetanović, V., et al. (2000). Voltammetric methods for analytical determination of fleroxacin in quinodis tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Jorgensen, F. S., & Duffy, F. J. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]
Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research. [Link]
Kowalczuk, D., & Hopkała, H. (2003). Determination of fleroxacin in pure and tablet forms by liquid chromatography and derivative UV-spectrophotometry. Journal of AOAC International. [Link]
Jorgensen, F. S., & Duffy, F. J. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]
Panderi, I., & Parissi-Poulou, M. (1995). High-performance liquid chromatographic assay of fleroxacin in human serum using fluorescence detection. Journal of Chromatography B: Biomedical Applications. [Link]
Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education. [Link]
World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. [Link]
Bălășanu, M.-E., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences. [Link]
Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics. [Link]
Amaro, M. I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech. [Link]
Vaskó, D., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. [Link]
Liu, L., et al. (2024). Improved photostability, solubility, hygroscopic stability and antimicrobial activity of fleroxacin by synthesis of fleroxacin-D-tartaric acid pharmaceutical salt. Journal of Drug Delivery Science and Technology. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
European Medicines Agency. (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. [Link]
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Psomas, G., et al. (2017). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Molecules. [Link]
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Spectrophotometric Determination of Fleroxacin Hydrochloride in Plasma: An Application Note and Protocol
Introduction: The Imperative for Fleroxacin Monitoring Fleroxacin, a broad-spectrum fluoroquinolone antibiotic, demonstrates efficacy against a wide range of Gram-positive and Gram-negative bacteria by inhibiting bacteri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Fleroxacin Monitoring
Fleroxacin, a broad-spectrum fluoroquinolone antibiotic, demonstrates efficacy against a wide range of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Its pharmacokinetic profile, characterized by a long elimination half-life, allows for once-daily dosing, making it a convenient therapeutic option for various infections.[3] Therapeutic drug monitoring (TDM) of fleroxacin in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential dose-dependent adverse effects.[4] While high-performance liquid chromatography (HPLC) is a common method for determining fleroxacin levels,[5][6] spectrophotometry offers a simpler, more cost-effective, and accessible alternative for routine analysis in clinical and research settings.[7]
This application note details a robust and validated extractive spectrophotometric method for the quantification of fleroxacin hydrochloride in human plasma samples. The methodology is founded on the principle of ion-pair complex formation, a technique proven effective for the analysis of various fluoroquinolone derivatives.[8][9]
Principle of the Method: Ion-Pair Complex Formation
The core of this analytical method lies in the reaction between the basic nitrogen atom of the piperazine moiety of fleroxacin and an acidic dye, such as bromocresol green (BCG), in an acidic medium. This reaction forms a stable, yellow-colored ion-pair complex.[9][10] The polarity of this complex allows for its selective extraction from the aqueous plasma matrix into an immiscible organic solvent, such as chloroform. The intensity of the color in the organic phase, which is directly proportional to the concentration of fleroxacin, is then measured spectrophotometrically at the wavelength of maximum absorbance (λmax).
The following diagram illustrates the workflow of this extractive spectrophotometric method.
Caption: Experimental workflow for the determination of fleroxacin in plasma.
Materials and Instrumentation
Reagents and Chemicals
Fleroxacin Hydrochloride reference standard (purity >99%)
Bromocresol Green (BCG)
Acetonitrile (HPLC grade)
Chloroform (HPLC grade)
Hydrochloric Acid (HCl)
Sodium Hydroxide (NaOH)
Human plasma (drug-free)
Distilled or deionized water
Instrumentation
UV-Visible Spectrophotometer (double beam)
Calibrated micropipettes
Vortex mixer
Centrifuge
pH meter
Separatory funnels (100 mL)
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
Protocol 1: Preparation of Standard and Reagent Solutions
Fleroxacin Stock Solution (100 µg/mL): Accurately weigh 10 mg of fleroxacin hydrochloride reference standard and dissolve it in 100 mL of distilled water in a volumetric flask. This stock solution should be stored at 4°C and protected from light.
Bromocresol Green (BCG) Solution (0.1% w/v): Dissolve 100 mg of BCG in 100 mL of a suitable organic solvent like ethanol.
Hydrochloric Acid (0.1 M) and Sodium Hydroxide (0.1 M): Prepare by appropriate dilution of concentrated stock solutions for pH adjustment.
The removal of plasma proteins is a critical step to prevent interference and ensure a clear solution for analysis. Acetonitrile is an effective precipitating agent for this purpose.[11]
Pipette 1.0 mL of the plasma sample into a centrifuge tube.
Add 2.0 mL of acetonitrile (a 2:1 ratio of precipitating agent to plasma is generally effective).
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
Centrifuge the mixture at 4000 rpm for 10 minutes.
Carefully collect the clear supernatant, which contains the fleroxacin, for the subsequent reaction.
The following diagram outlines the logic of the protein precipitation step.
Fleroxacin Hydrochloride Formulation Protocols for In Vivo Efficacy Studies: A Comprehensive Guide
This application note provides detailed protocols and scientific rationale for the formulation of fleroxacin hydrochloride for in vivo efficacy studies. It is intended for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
This application note provides detailed protocols and scientific rationale for the formulation of fleroxacin hydrochloride for in vivo efficacy studies. It is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this broad-spectrum fluoroquinolone antibiotic. This guide emphasizes the critical interplay between the physicochemical properties of fleroxacin, the choice of formulation components, and the design of robust in vivo experiments to ensure data integrity and reproducibility.
Introduction to Fleroxacin and the Imperative of Proper Formulation
Fleroxacin is a third-generation fluoroquinolone antibiotic with a mechanism of action centered on the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3] This interference with DNA replication, transcription, and repair processes results in bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][3] For researchers investigating the in vivo efficacy of fleroxacin, the translation of its in vitro potency to a living system is critically dependent on the formulation used for administration. A well-designed formulation ensures appropriate bioavailability, minimizes vehicle-induced artifacts, and ultimately, generates reliable and interpretable data.
Fleroxacin hydrochloride, the salt form commonly used in research, presents a formulation challenge due to its poor solubility in aqueous solutions at neutral pH.[4][5] This necessitates a careful and informed approach to vehicle selection and formulation preparation. This document will provide a detailed exploration of these considerations, offering step-by-step protocols for preparing fleroxacin hydrochloride formulations suitable for various routes of administration in preclinical animal models.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of fleroxacin hydrochloride is the foundation for developing a successful in vivo formulation. Key characteristics are summarized in Table 1.
Property
Value/Description
Implication for Formulation
Appearance
White to off-white solid
Visual confirmation of the starting material.
Molecular Formula
C₁₇H₁₈F₃N₃O₃ · HCl
---
Molecular Weight
405.8 g/mol (hydrochloride salt)
Essential for accurate molarity and dose calculations.
Solubility
Very slightly soluble or almost insoluble in water. Soluble in glacial acetic acid, slightly soluble in sodium hydroxide solution.[4]
The primary challenge for aqueous-based formulations. pH adjustment or the use of co-solvents is necessary.
Formulations should be prepared fresh and protected from light during preparation and administration.
Storage
4°C or -20°C for solid.[6] Stock solutions at -80°C (6 months) or -20°C (1 month).[6]
Proper storage is crucial to maintain the integrity of the compound.
The poor aqueous solubility of fleroxacin hydrochloride at physiological pH necessitates strategies to enhance its dissolution for administration, particularly for parenteral routes. The choice of vehicle is paramount and must be tailored to the intended route of administration and the specific requirements of the animal model.
Formulation Protocols for In Vivo Administration
The selection of a formulation strategy is dictated by the intended route of administration, the required dose volume, and the tolerability of the vehicle by the animal model. Below are detailed protocols for preparing fleroxacin hydrochloride formulations for oral and parenteral administration.
Oral Administration (Gavage)
For oral administration, a suspension is often the most practical approach for poorly water-soluble compounds like fleroxacin.
Protocol 3.1.1: Fleroxacin Hydrochloride Suspension in 0.5% Methylcellulose
This protocol is suitable for administering a suspension of fleroxacin hydrochloride to rodents via oral gavage.
Materials:
Fleroxacin hydrochloride powder
Methylcellulose (viscosity 400 cP)
Sterile water for injection
Sterile glass mortar and pestle
Sterile graduated cylinder and beaker
Stir plate and magnetic stir bar
Calibrated oral gavage needles
Procedure:
Prepare the Vehicle:
In a sterile beaker, heat approximately half of the required volume of sterile water to 60-70°C.
Slowly add the methylcellulose powder while stirring continuously to ensure proper dispersion and prevent clumping.
Add the remaining volume of cold sterile water and continue stirring until the methylcellulose is fully dissolved and the solution is clear.
Allow the 0.5% methylcellulose solution to cool to room temperature.
Prepare the Fleroxacin Suspension:
Weigh the required amount of fleroxacin hydrochloride powder based on the desired final concentration and the total volume to be prepared.
Place the powder in a sterile glass mortar.
Add a small volume of the 0.5% methylcellulose vehicle to the mortar and triturate with the pestle to form a smooth paste. This step is crucial for preventing particle aggregation.
Gradually add the remaining vehicle to the mortar while continuing to mix.
Transfer the suspension to a sterile beaker containing a magnetic stir bar.
Stir the suspension continuously on a stir plate for at least 15-30 minutes to ensure homogeneity.
Administration:
Ensure the suspension is well-mixed immediately before each animal is dosed.
Use a calibrated oral gavage needle of appropriate size for the animal model.
Administer the suspension slowly and carefully to prevent aspiration.
Causality Behind Experimental Choices:
Methylcellulose: This is a commonly used suspending agent that increases the viscosity of the vehicle, which helps to keep the drug particles suspended and ensures a more uniform dose administration.[7]
Trituration: Creating a paste before adding the full volume of the vehicle is a standard pharmaceutical technique to ensure proper wetting of the drug particles and prevent the formation of clumps, leading to a more homogenous suspension.
For parenteral routes, a clear, sterile solution is required to prevent embolism and irritation at the injection site. Given the poor aqueous solubility of fleroxacin hydrochloride, a co-solvent system is necessary.
Protocol 3.2.1: Fleroxacin Hydrochloride Solution for Parenteral Administration
This protocol describes the preparation of a clear solution of fleroxacin hydrochloride suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection in small animal models.
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
Vortex mixer
Sterile syringe filters (0.22 µm)
Procedure:
Prepare the Co-solvent Vehicle:
In a sterile conical tube, combine the following components in the specified ratio to create the final vehicle. For example, to prepare 10 mL of the final formulation:
1 mL DMSO (10% of final volume)
4 mL PEG 300 (40% of final volume)
0.5 mL Tween 80 (5% of final volume)
Vortex the mixture until it is a homogenous solution.
Dissolve Fleroxacin Hydrochloride:
Weigh the required amount of fleroxacin hydrochloride powder and add it to the conical tube containing the co-solvent mixture.
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
Visually inspect the solution to ensure there are no undissolved particles.
Add the Aqueous Component:
Slowly add the sterile saline or PBS to the dissolved drug-co-solvent mixture to reach the final desired volume (in this example, 4.5 mL to reach a total of 10 mL).
It is crucial to add the aqueous component slowly while vortexing to prevent precipitation of the drug.
The final formulation should be a clear solution.
Sterilization:
Aseptically draw the final solution into a sterile syringe.
Attach a sterile 0.22 µm syringe filter to the syringe.
Filter the solution into a sterile vial for storage or into individual sterile syringes for immediate use. This step ensures the removal of any potential microbial contamination.
Administration:
Use an appropriate needle size and injection volume for the chosen route of administration and animal model.
For IV administration, inject slowly into a suitable vein (e.g., tail vein in mice).
Causality Behind Experimental Choices:
DMSO: A powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[6] Its use in in vivo studies should be minimized due to potential toxicity at higher concentrations.
PEG 300: A water-miscible co-solvent that is well-tolerated in animal studies and helps to keep the drug in solution when the formulation is diluted in the bloodstream.[6]
Tween 80: A non-ionic surfactant that acts as a solubilizing agent and can help prevent precipitation of the drug upon injection.[8]
0.22 µm Filtration: This is a standard procedure for sterilizing parenteral solutions that cannot be autoclaved due to the thermal lability of the components.[9]
Diagram of Parenteral Formulation Workflow
Caption: Workflow for preparing a parenteral formulation of fleroxacin hydrochloride.
In Vivo Efficacy Study Design and Endpoints
A well-designed in vivo efficacy study is crucial for evaluating the therapeutic potential of fleroxacin. Key considerations include the choice of animal model, the establishment of infection, the dosing regimen, and the endpoints for assessing efficacy.
Animal Models of Infection
The choice of animal model should be relevant to the intended clinical application of fleroxacin. Common models used for evaluating fluoroquinolones include:
Murine Thigh Infection Model: Useful for studying the pharmacodynamics of antibiotics against localized infections.
Murine Sepsis Model: Evaluates the efficacy of the antibiotic in a systemic infection.
Murine Pneumonia Model: Relevant for respiratory tract infections.[10]
Rat Abscess Model: Used to assess antibiotic penetration and efficacy in a contained, purulent environment.[11]
Dose Selection Based on Pharmacokinetic/Pharmacodynamic (PK/PD) Principles
The dose of fleroxacin should be selected based on established PK/PD parameters for fluoroquinolones.[12][13] The two most important PK/PD indices for concentration-dependent antibiotics like fleroxacin are:
Cmax/MIC: The ratio of the peak plasma concentration to the minimum inhibitory concentration of the infecting organism.
AUC/MIC: The ratio of the area under the plasma concentration-time curve to the MIC.
For Gram-negative bacteria, a Cmax/MIC ratio of ≥ 10 and an AUC/MIC ratio of ≥ 125 are generally associated with clinical efficacy.[4] Therefore, preliminary pharmacokinetic studies in the chosen animal model are highly recommended to determine the dose that achieves these target exposures.
Key Efficacy Endpoints
The primary endpoints for assessing the in vivo efficacy of fleroxacin typically include:
Bacterial Load Reduction: This is a quantitative measure of the antibiotic's bactericidal activity at the site of infection.
Survival Analysis: In lethal infection models, the survival rate of treated animals compared to a control group is a critical endpoint.
Protocol 4.3.1: Determination of Bacterial Load in Tissues
This protocol describes a general method for quantifying the number of viable bacteria in tissue samples.
Appropriate agar plates (e.g., Tryptic Soy Agar, MacConkey Agar)
Incubator
Procedure:
Tissue Collection and Weighing:
Aseptically harvest the target tissue from euthanized animals.
Place the tissue in a pre-weighed sterile tube.
Weigh the tube with the tissue to determine the tissue weight.
Homogenization:
Add a defined volume of sterile, cold PBS to the tube (e.g., 1 mL).
Homogenize the tissue until it is completely dissociated.[14][15]
Serial Dilution:
Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS. A 96-well plate can be used for this purpose.
Plating and Incubation:
Plate a small volume (e.g., 10-20 µL) of each dilution onto appropriate agar plates in triplicate.
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
Colony Counting and Calculation:
Count the number of colony-forming units (CFUs) on the plates that have a countable number of colonies (typically 30-300).
Calculate the bacterial load as CFU per gram of tissue using the following formula:
CFU/gram = (Average number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)
Diagram of Bacterial Load Determination Workflow
Caption: Workflow for determining bacterial load in tissue homogenates.
4.3.2 Survival Analysis
In lethal infection models, survival is monitored over a defined period.
Data Collection: Record the time of death or euthanasia for each animal.
Data Analysis:
Plot the data as a Kaplan-Meier survival curve.
Compare the survival curves of different treatment groups using a log-rank (Mantel-Cox) test.[16]
Interpretation: While statistical significance (p < 0.05) is important, the biological significance of a survival benefit should also be considered.[17] A transient, albeit statistically significant, increase in survival may be less meaningful than a treatment that leads to a high percentage of long-term survivors.
Conclusion
The successful in vivo evaluation of fleroxacin hydrochloride hinges on the meticulous development of appropriate formulations and the implementation of well-designed efficacy studies. Due to its poor aqueous solubility, careful consideration of vehicles and solubilization techniques is paramount to ensure accurate and reproducible drug delivery. By grounding formulation strategies in the physicochemical properties of the drug and aligning study designs with established PK/PD principles, researchers can generate high-quality data that will be instrumental in advancing our understanding of fleroxacin's therapeutic potential.
References
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
Owens, R. C., & Ambrose, P. G. (2005). Clinical Implications of Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. Clinical Infectious Diseases, 41(Supplement_2), S144–S151. [Link]
Wikipedia. (n.d.). Fleroxacin. Retrieved from [Link]
Pickerill, K. E., Paladino, J. A., & Schentag, J. J. (2000). Comparison of the fluoroquinolones based on pharmacokinetic and pharmacodynamic parameters. Pharmacotherapy, 20(4), 417-428. [Link]
Fernandez-Varon, E., Cárceles-García, C. M., & Serrano-Rodríguez, J. M. (2007). Evaluation of quinolones in experimental animal models of infections. Current drug targets, 8(4), 517-531. [Link]
Schentag, J. J. (2003). Fluoroquinolone benchmarking in relation to pharmacokinetic and pharmacodynamic parameters. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 27-34. [Link]
Bhagwat, S. S., Mundkur, L. A., Gupte, S. V., Patel, M. V., & Khorakiwala, H. F. (2019). In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model. Antimicrobial agents and chemotherapy, 63(10), e00781-19. [Link]
Gaucher, G., & Marchessault, R. H. (2010). Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. International journal of molecular sciences, 11(11), 4409–4426. [Link]
JoVE. (2026, February 10). Quantification of Tissue Bacterial Load in a Mouse Model of Chronic Intestinal Infection. Retrieved from [Link]
Otte, A., & Park, K. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. International journal of pharmaceutics, 539(1-2), 175–183. [Link]
Aoyama, H., Inoue, M., & Mitsuhashi, S. (1988). In-vitro and in-vivo antibacterial activity of fleroxacin, a new fluorinated quinolone. Journal of Antimicrobial Chemotherapy, 22(Suppl D), 99-114. [Link]
Aoyama, H., Inoue, M., & Mitsuhashi, S. (1988). In-vitro and in-vivo antibacterial activity of fleroxacin, a new fluorinated quinolone. Journal of antimicrobial chemotherapy, 22 Suppl D, 99–114. [Link]
Gootz, T. D., Brighty, K. E., Anderson, M. R., Schmieder, S. L., & Haskell, S. L. (1996). In vivo efficacy of trovafloxacin (CP-99,219), a new quinolone with extended activities against gram-positive pathogens, Streptococcus pneumoniae, and Bacteroides fragilis. Antimicrobial agents and chemotherapy, 40(1), 205–211. [Link]
Bauernfeind, A. (1990). Bactericidal kinetics of various dosages of fleroxacin simulated in bacterial cultures. The American journal of medicine, 89(6A), 25S–29S. [Link]
Humberstone, A. J., & Charman, W. N. (1997). Lipid-based vehicles for the oral delivery of poorly water soluble drugs. Advanced Drug Delivery Reviews, 25(1), 103-128. [Link]
Georgiou, P. C., Laskaratos, F. M., & Garnacho-Montero, J. (2020). Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves. Journal of medical microbiology, 69(3), 441–448. [Link]
ResearchGate. (n.d.). Survival analysis of in vivo models infected with S. aureus. Retrieved from [Link]
Casadevall, A., & Pirofski, L. A. (2014). Use and misuse of statistical significance in survival analyses. mBio, 5(2), e01155-14. [Link]
Sharp Services. (n.d.). Fundamentals of Developing Parenteral Drug Products. Retrieved from [Link]
Norville, I. H., Hartley, M. G., & Eyles, J. E. (2021). Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever. Frontiers in cellular and infection microbiology, 11, 770857. [Link]
Udupa, N., & Sreedhar, D. (2000). Antitumor Activity of Trovafloxacin in an Animal Model. In vivo (Athens, Greece), 14(2), 291–294. [Link]
ResearchGate. (2020, March 3). Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves. Retrieved from [Link]
El-Zaafarany, G. M., & Awad, G. A. S. (2024). Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes. Pharmaceuticals, 17(7), 843. [Link]
Wolfhagen, M. J., Hoepelman, A. I., & Verhoef, J. (1991). Double-blind, dose-range-finding study of fleroxacin (RO 23-6240; AM-833) for treatment of complicated urinary tract infections. Antimicrobial agents and chemotherapy, 35(2), 409–412. [Link]
A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (2025, November 3). LinkedIn. Retrieved from [Link]
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
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Ko, H. H., Tsai, J. C., & Lee, W. S. (2002). In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila. Antimicrobial agents and chemotherapy, 46(8), 2682–2686. [Link]
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Lawson, A. B., & Zhou, H. (2010). A Bayesian Weibull survival model for time to infection data measured with delay. Computational statistics & data analysis, 54(5), 1335–1342. [Link]
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de Oliveira, A. C., & de Oliveira, L. G. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
Veterinary Prescriber. (2025, November 18). What we learned about excipients in animal medicines. Retrieved from [Link]
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Sorgel, F., & Seelmann, R. (1991). Penetration of Fleroxacin into Human and Animal Tissues. The American journal of medicine, 91(4A), 60S–65S. [Link]
SciELO. (n.d.). Excipients of concern in the package inserts of human medicines prescribed in veterinary pharmacotherapy: frequency and implications. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Guide & Standard Operating Procedures
Target Audience: Analytical Chemists, Microbiologists, and Pharmacokinetic Researchers
Matrix: Bacterial Cells (e.g., E. coli, S. aureus) and Phagocytes (Macrophages, Neutrophils)
Mechanistic Context & Analytical Challenges
Fleroxacin hydrochloride is a broad-spectrum, trifluorinated fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, processes that inherently require the drug to successfully cross the bacterial outer membrane and accumulate within the cytoplasm[1]. Furthermore, in the context of intracellular pathogens (such as Staphylococcus aureus), fleroxacin must penetrate host phagocytic cells. Studies demonstrate that fleroxacin accumulates rapidly in J774.1 macrophages and human polymorphonuclear neutrophils (PMNs), achieving cellular-to-extracellular (C/E) concentration ratios of 5 to 6[2].
The Analytical Challenge:
Quantifying intracellular fluoroquinolones is notoriously difficult due to rapid active efflux mechanisms (e.g., the TolC pump in Gram-negative bacteria) and the minute volume of the intracellular compartment. While High-Performance Liquid Chromatography (HPLC) is a standard analytical tool, its utility for intracellular quinolone measurement is often limited; it requires massive cell pellet volumes and extracellular drug concentrations far exceeding therapeutic relevance to reach the Limit of Detection (LOD)[3]. Consequently, alternative modalities leveraging the intrinsic fluorescence of the quinolone nucleus or extracellular depletion kinetics are preferred.
Core Analytical Modalities
To provide a comprehensive toolkit for pharmacokinetic researchers, we detail the three primary methodologies for measuring fleroxacin uptake.
A. Spectrofluorometry (The Gold Standard)
Fleroxacin possesses strong intrinsic fluorescence due to its quinolone nucleus. However, this fluorescence is highly pH-dependent. At physiological pH (7.0), the fluorescence is significantly quenched. By shifting the matrix to an acidic state (pH 3.0), fleroxacin exhibits an excitation maximum at 282 nm and an emission maximum at 442 nm, yielding a linear response between 1 and 200 ng/mL[4].
B. LC-MS/MS Extracellular Depletion ("Thinking Outside the Bug")
Instead of directly lysing cells and measuring the highly diluted intracellular contents, this method measures the change in the extracellular drug concentration. By dosing cells with sub-MIC levels of fleroxacin and analyzing the cleared supernatant via LC-MS/MS, researchers can mathematically infer intracellular accumulation[5]. This bypasses the LOD issues inherent to small intracellular volumes.
C. Synchrotron UV Microspectrofluorimetry
For advanced single-cell resolution, UV microspectrofluorimetry allows researchers to visualize fleroxacin uptake in individual bacteria. This is critical for identifying population heterogeneity and observing the real-time kinetics of efflux pump inhibitors (like CCCP) on single-cell drug retention[6].
Quantitative Data Summary
Analytical Modality
Target Matrix
Readout Metric
Detection Limit / Range
Primary Advantage
Spectrofluorometry
Bacteria / Phagocytes
Intrinsic Fluorescence (Ex 282/Em 442 nm)
1 – 200 ng/mL
High throughput; utilizes intrinsic fluorescence without derivatization[4].
LC-MS/MS (Depletion)
Gram-Negative Bacteria
Extracellular Drug Depletion
Sub-ng/mL
Bypasses intracellular volume limits; ideal for low-dose/highly potent compounds[5].
HPLC-UV
Human Neutrophils
UV Absorbance (286 nm)
> 2 µg/mL
High structural specificity, but requires impractically large cell volumes[3].
UV Microspectrofluorimetry
Single Bacterial Cells
Fluorescence Intensity
Single-cell resolution
Reveals population heterogeneity and individual efflux kinetics[6].
Experimental Workflow Visualization
The following diagram illustrates the critical path for the fluorometric quantification of fleroxacin, highlighting the causality of the physical and chemical interventions required to maintain assay integrity.
Workflow of Fleroxacin cellular uptake assay via fluorometric quantification.
Detailed Protocol: Fluorometric Assay for Intracellular Fleroxacin
This protocol is optimized for bacterial cells (e.g., E. coli) but can be adapted for phagocytic cell lines by adjusting the centrifugation speeds to prevent premature lysis.
Phase 1: Preparation and Incubation
Cell Culture: Grow the target bacterial strain in standard broth (e.g., Mueller-Hinton) to the mid-logarithmic phase (OD600 ≈ 0.5 - 0.6).
Washing: Harvest the cells via centrifugation (4,000 × g for 10 min at room temperature). Wash twice with 0.1 M sodium phosphate buffer (pH 7.0) to remove media components that may auto-fluoresce.
Dosing: Resuspend the pellet in the same buffer to a defined density (e.g., 10 mg dry weight/mL). Add Fleroxacin hydrochloride to achieve the desired extracellular concentration (typically 10 to 25 µg/mL).
Incubation: Incubate the suspension at 37°C in a shaking water bath. Extract 1.0 mL aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, and 60 minutes).
Phase 2: Efflux Arrest (Critical Causality Step)
Scientific Rationale: Gram-negative bacteria possess highly efficient active efflux pumps. If cells are washed at room temperature, the intracellular fleroxacin will be rapidly pumped out before measurement, leading to false negatives.
5. Thermal Shock: Immediately discharge the 1.0 mL aliquots into 5.0 mL of ice-cold 0.1 M sodium phosphate buffer (pH 7.0). The sudden temperature drop arrests ATP-dependent efflux mechanisms[5].
6. Separation: Centrifuge immediately at 10,000 × g for 5 minutes at 4°C. Discard the supernatant. Wash the pellet once more with 2.0 mL of ice-cold buffer and pellet again.
Phase 3: Extraction and pH Shift
Scientific Rationale: Traditional lysis methods (like boiling) cause severe quenching of fleroxacin's fluorescence. Furthermore, physiological pH (7.0) suppresses the emission signal. Chemical extraction using an acidic buffer simultaneously lyses the cells and shifts the drug into its maximally fluorescent state[4].
7. Acidic Lysis: Resuspend the washed pellet in 1.0 mL of 0.1 M Glycine-HCl buffer (pH 3.0).
8. Extraction: Incubate the suspension at room temperature for 60 minutes with gentle agitation.
9. Clarification: Centrifuge at 15,000 × g for 15 minutes to pellet all cellular debris and membrane fractions. Carefully transfer the clear supernatant to a fresh tube.
Phase 4: Self-Validating Quantification
Scientific Rationale: To ensure trustworthiness, the assay must account for any residual matrix effects from the bacterial lysate.
10. Standard Curve Generation: Prepare a standard curve of Fleroxacin hydrochloride (1 to 200 ng/mL) not in water , but in a matrix of drug-free bacterial extract prepared identically to the samples using the Glycine-HCl (pH 3.0) buffer.
11. Measurement: Read the fluorescence of the samples and standards using a spectrofluorometer. Set the excitation wavelength to 282 nm (slit width 5 nm) and the emission wavelength to 442 nm (slit width 10 nm)[4].
12. Calculation: Interpolate the intracellular concentration from the matrix-matched standard curve. Normalize the data against total cell protein (determined via Bradford assay on a neutralized parallel sample) or dry cell weight.
References
Fluorometric and high-performance liquid chromatographic measurement of quinolone uptake by human neutrophils.PubMed / NIH.
Fluorometric assay for fleroxacin uptake by bacterial cells.Antimicrobial Agents and Chemotherapy (ASM Journals).
Uptake and Intracellular Activity of Fleroxacin in Phagocytic Cells.Karger.
Thinking Outside the “Bug”: A Unique Assay To Measure Intracellular Drug Penetration in Gram-Negative Bacteria.Analytical Chemistry (ACS Publications).
Antibiotic Transport in Resistant Bacteria: Synchrotron UV Fluorescence Microscopy to Determine Antibiotic Accumulation with Single Cell Resolution.PLOS One.
Technical Support Center: Optimizing Fleroxacin Hydrochloride Solubility for In Vitro Cell Culture Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of fluoroquinolone antibiotics in both organic stock solvents and aqueous cell...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of fluoroquinolone antibiotics in both organic stock solvents and aqueous cell culture media. Fleroxacin hydrochloride presents a unique biophysical challenge due to its zwitterionic nature and highly stable crystal lattice.
This guide provides a mechanistic understanding of these solubility barriers and rigorously validated, self-validating protocols to ensure reliable, reproducible assay conditions.
Part 1: Diagnostic Decision Tree
Before adjusting your experimental design, use the following logical workflow to identify the root cause of Fleroxacin precipitation in your specific assay setup.
Flowchart for troubleshooting Fleroxacin HCl precipitation during stock preparation and media dilution.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does Fleroxacin HCl resist dissolution in DMSO and frequently "crash out" when added to cell culture media?A: The solubility barrier is twofold. First, in aprotic solvents like DMSO, the strong ionic lattice of the hydrochloride salt form is difficult to disrupt without proton exchange mechanisms. Even trace moisture absorbed from the air into the DMSO can drastically reduce the solubility of hydrophobic compounds[1]. Second, Fleroxacin is an amphoteric molecule possessing a carboxylic acid group (pKa ~5.5) and a basic piperazinyl group (pKa ~8.8)[2]. Its isoelectric point (pI) is approximately 6.78[3]. When a DMSO stock is diluted into standard cell culture media (pH 7.2–7.4), the molecule approaches its isoelectric point, transitioning into a neutrally charged zwitterion. This state exhibits the lowest possible aqueous solubility, leading to rapid precipitation or "crashing out"[2].
Q2: How can I maximize the stock solution concentration in DMSO?A: Standard Fleroxacin has limited solubility in DMSO (< 1 mg/mL or ~2.71 mM)[4][5]. To maximize the dissolution of the hydrochloride salt, you must use strictly anhydrous (dry) DMSO, as water absorption severely limits its solvation capacity[6]. If precipitation persists, apply mild heating in a 37°C water bath combined with sonication. This provides the thermodynamic energy required to break the crystal lattice[6].
Q3: My stock solution precipitates immediately upon addition to the aqueous assay buffer. How do I prevent this?A: This precipitation is driven by a sudden shift in solvent polarity and temperature. To mitigate this causality:
Pre-warm the Media: Always use media pre-warmed to 37°C. Introducing a room-temperature DMSO stock into cold media rapidly decreases thermodynamic solubility[6].
Method of Addition: Do not inject the DMSO stock directly into the bulk media. Instead, add it dropwise while vigorously vortexing or swirling the media to ensure instantaneous dispersion[6].
Limit Final DMSO: Ensure the final DMSO concentration in the assay does not exceed 0.1% – 0.5%[6].
Q4: If anhydrous DMSO fails to yield a high enough concentration, what are alternative solvent strategies?A: If your assay requires higher concentrations, bypass DMSO entirely and utilize the pH-dependent solubility of Fleroxacin. Fleroxacin is highly soluble in 0.1 M NaOH, reaching up to 16.83 mg/mL (45.57 mM)[4]. You can prepare your primary stock in 0.1 M NaOH and then dilute it into a strongly buffered aqueous cell culture medium (like PBS or HEPES-buffered media), ensuring the final assay pH remains within the physiological range (pH 7.2–7.4)[2][4].
Table 2: Maximum Tolerated DMSO Concentrations for In Vitro Assays
Cell Type / Assay
Max Final DMSO (%)
Impact of Exceeding Limit
Primary Cells
0.1%
Cytotoxicity, altered morphology
Cancer Cell Lines (e.g., HeLa)
0.5%
Transcriptomic shifts, reduced viability
Bacterial MIC Assays
1.0%
Non-specific inhibition of bacterial growth
Part 4: Step-by-Step Methodologies
To ensure a self-validating experimental system, follow these protocols precisely. Each step includes built-in quality control checks.
Protocol A: Preparation of 10 mM Fleroxacin HCl Stock in Anhydrous DMSO
Equilibration: Allow the Fleroxacin HCl powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator. This prevents atmospheric moisture condensation[1].
Weighing: Weigh the required mass of Fleroxacin HCl into a sterile, amber microcentrifuge tube, as fluoroquinolones are photosensitive and prone to photodegradation[8].
Dissolution: Add the calculated volume of anhydrous DMSO.
Agitation & Energy Input: Vortex vigorously for 60 seconds. If the solution remains turbid, place the tube in a 37°C water bath for 5–10 minutes, followed by 2 minutes of bath sonication[6].
Validation Check: Hold the tube against a light source. The solution must be completely optically clear. If micro-crystals remain, the stock concentration is compromised.
Storage: Aliquot into single-use volumes and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles[5].
Protocol B: Dilution into Cell Culture Media (Avoiding Precipitation)
Pre-warming: Warm the complete cell culture medium to 37°C in a water bath[6].
Intermediate Dilution (Optional): If the final concentration is high, prepare an intermediate serial dilution in DMSO. This allows you to add a larger, more manageable volume (e.g., 2–5 µL) to the media rather than a sub-microliter volume, ensuring better kinetic dispersion[9].
Dropwise Addition: While creating a gentle vortex in the pre-warmed media tube, add the DMSO stock dropwise[6].
Self-Validating Check: Inspect the prepared media under a phase-contrast microscope (10x or 20x objective) to ensure no micro-crystals have formed before applying to cells.
Control Implementation: Always include a vehicle-only control (media containing the exact final percentage of DMSO) to validate that observed cellular effects are due to Fleroxacin, not solvent toxicity.
Part 5: Mechanistic Visualization
Understanding the protonation state of Fleroxacin is critical to mastering its solubility profile.
pH-dependent ionization states of Fleroxacin and their direct impact on aqueous solubility.
References
ResearchGate. "Any suggestions for treating DMSO soluble compound in cell culture?".[Link]
MDPI. "Comparable Bioavailability and Disposition of Pefloxacin in Patients with Cystic Fibrosis and Healthy Volunteers Assessed via Population Pharmacokinetics".[Link]
Technical Support Center: Optimizing Fleroxacin Hydrochloride Extraction from Biological Matrices
Welcome to the Technical Support Center for analytical scientists and drug development professionals working with fluoroquinolone assays. Extracting fleroxacin hydrochloride from complex biological matrices (such as huma...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for analytical scientists and drug development professionals working with fluoroquinolone assays. Extracting fleroxacin hydrochloride from complex biological matrices (such as human plasma, serum, and urine) presents unique physicochemical challenges. Because fleroxacin is a zwitterionic molecule with significant protein-binding characteristics, standard extraction protocols often yield inconsistent recoveries.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-fidelity extraction and quantification.
Core Extraction Workflow
General workflow for the extraction and analysis of fleroxacin from biological matrices.
Q1: Why is my extraction recovery of fleroxacin from human plasma inconsistent, and how can I optimize it?Causality: Fleroxacin contains both a carboxylic acid and a basic piperazine ring, making it zwitterionic. At physiological pH (~7.4), it exists largely in a charged state, which severely limits its ability to partition into non-polar organic solvents during Liquid-Liquid Extraction (LLE). Furthermore, fluoroquinolones exhibit moderate-to-high plasma protein binding, which traps the analyte in the aqueous layer.
Solution: To optimize recovery, you must simultaneously disrupt protein binding and mask the analyte's charge. A highly validated approach is the addition of an ion-pairing agent like sodium dodecyl sulfate (SDS). When extracting plasma with a mixture of dichloromethane and isopropanol, incorporating SDS forms a neutral, lipophilic ion-pair complex with fleroxacin. This specific modification has been shown to achieve up to 81% recovery from plasma over a wide concentration range (10 ng/mL to 5 µg/mL)[1].
Q2: How do I resolve matrix effects and poor peak shapes when analyzing urine samples?Causality: Urine contains high concentrations of endogenous salts, urea, and polar metabolites that co-elute with fleroxacin. These cause severe ion suppression in MS and elevated background noise in Fluorescence Detection (FLD). Additionally, the N-demethyl and N-oxide metabolites of fleroxacin are highly polar and difficult to extract.
Solution: For urine, Solid-Phase Extraction (SPE) using mixed-phase cation-exchange (MPC) cartridges is vastly superior to LLE. MPC sorbents exploit the cationic amine group on the piperazine ring of fleroxacin under acidic conditions, allowing aggressive washing steps to remove neutral and anionic interferences before elution[2].
Q3: What are the optimal HPLC conditions for fleroxacin post-extraction?Causality: The basic piperazine ring of fleroxacin strongly interacts with residual silanol groups on standard silica-based reversed-phase columns, leading to severe peak tailing.
Solution: Use an end-capped C18 column or a shielded hydrophobic phase column. The mobile phase must be slightly acidic (pH 6.3–6.8) and should include a peak modifier like triethylamine (TEA) to competitively block silanol interactions. Because of the inherent fluorescence of the fluoroquinolone core, HPLC-FLD is the detection method of choice, utilizing an excitation wavelength of 278 nm to achieve Limits of Quantification (LOQ) as low as 10–20 ng/mL[1],[2].
Quantitative Data: Extraction Method Comparison
Summarizing the performance of different extraction methodologies allows for targeted experimental design based on your required sensitivity and matrix type.
This self-validating protocol ensures that fleroxacin is selectively isolated by manipulating its ionization state at specific stages of the SPE process.
Step 1: Sample Pre-treatment (Self-Validation Checkpoint)
Dilute 500 µL of plasma or urine with 500 µL of 2% phosphoric acid.
Mechanism: This drops the pH below the pKa of the carboxylic acid, ensuring the molecule is positively charged (protonated piperazine) and disrupting protein-drug complexes.
Step 2: Cartridge Conditioning
Condition the MPC cartridge with 2 mL of methanol, followed by 2 mL of LC-grade water, and 2 mL of 2% phosphoric acid. Do not allow the sorbent bed to dry out.
Step 3: Sample Loading
Load the acidified sample at a controlled flow rate of 1–2 mL/min. The cationic fleroxacin binds strongly to the sulfonic acid groups of the sorbent.
Step 4: Interference Washing
Wash with 2 mL of 2% formic acid in water to remove highly polar endogenous salts. Follow with 2 mL of methanol to wash away neutral lipids and non-basic organics. Dry the cartridge under vacuum for 5 minutes.
Step 5: Selective Elution (Self-Validation Checkpoint)
Elute the fleroxacin using 2 mL of 5% ammonium hydroxide in methanol.
Mechanism: The high pH neutralizes the protonated amine on fleroxacin, breaking the ionic interaction with the sorbent and allowing it to elute into the organic solvent[2].
Step 6: Evaporation & Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of your initial HPLC mobile phase to prevent solvent-mismatch peak distortion.
Troubleshooting Diagnostics
If you are experiencing low recoveries (<70%), follow this logic tree to identify the failure point in your workflow.
Troubleshooting logic tree for diagnosing and resolving low fleroxacin extraction recovery.
References
Dell, D., Partos, C., & Portmann, R. (1988). The Determination of a New Trifluorinated Quinolone, Fleroxacin, Its N-Demethyl, and N-Oxide Metabolites in Plasma and Urine by High Performance Liquid Chromatography with Fluorescence Detection. Journal of Liquid Chromatography, 11(6), 1299-1312.[Link]
Golet, E. M., Xifra, I., Siegrist, H., Alder, A. C., & Giger, W. (2001). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 73(15), 3632–3638.[Link]
Minimizing matrix effects in fleroxacin hydrochloride mass spectrometry
Welcome to the technical support center for the analysis of Fleroxacin Hydrochloride using mass spectrometry. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of Fleroxacin Hydrochloride using mass spectrometry. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and minimize matrix effects for reliable and accurate quantification.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the LC-MS/MS analysis of fleroxacin.
Q1: What are matrix effects and why are they a significant problem for fleroxacin analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as fleroxacin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantitative results.[1][2] Fleroxacin, being a fluoroquinolone antibiotic, is often analyzed at low concentrations in complex biological matrices, making it particularly susceptible to these interferences.[3]
Q2: What are the most common sources of matrix effects in bioanalytical samples?
A: The primary culprits for matrix effects in biological samples are endogenous components that are co-extracted with the analyte. For plasma or serum samples, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[4] Other sources include salts, proteins, and metabolites that can co-elute with fleroxacin and interfere with its ionization.[5]
Q3: When should I use a stable isotope-labeled internal standard (SIL-IS) for my fleroxacin assay?
A: It is highly recommended to use a SIL-IS, such as deuterium or carbon-13 labeled fleroxacin, in all quantitative bioanalytical methods.[6] A SIL-IS is the ideal internal standard because it has the same physicochemical properties as fleroxacin, meaning it will co-elute and experience the same degree of matrix effects.[6][7] This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise results.[6]
Q4: Is protein precipitation a sufficient sample cleanup method for fleroxacin in plasma?
A: While protein precipitation is a simple and fast method, its suitability depends on the required sensitivity and accuracy of the assay. For less demanding applications, it might be adequate. However, protein precipitation is often not as effective at removing phospholipids and other matrix components compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][8] This can lead to significant matrix effects. For highly sensitive and regulated bioanalysis, SPE is often the preferred method.[4]
Q5: How does the mobile phase pH affect the ionization of fleroxacin?
A: The pH of the mobile phase can significantly impact the ionization efficiency of fleroxacin in ESI-MS. As a fluoroquinolone, fleroxacin has both acidic and basic functional groups. In positive ion mode, an acidic mobile phase (e.g., with formic acid) is often used to promote protonation and enhance the signal.[9] However, the optimal pH should be empirically determined, as some compounds show better ionization at higher pH values, even in positive mode.[10]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the mass spectrometry analysis of fleroxacin hydrochloride.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My fleroxacin peak is tailing and broad. What could be the cause and how do I fix it?
A: Poor peak shape can be caused by several factors related to the sample, chromatography, or the analytical column itself.
Root Cause Analysis and Solutions:
Column Contamination or Degradation:
Cause: Accumulation of matrix components on the column frit or stationary phase. For silica-based columns, using a mobile phase with a pH > 7 can cause silica dissolution and column voids.[11]
Solution:
Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[11]
If the problem persists, replace the column.
Ensure the mobile phase pH is compatible with the column chemistry.
Injection Solvent Incompatibility:
Cause: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[11]
Solution: Reconstitute the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase.
Secondary Interactions:
Cause: Fleroxacin may have secondary interactions with residual silanol groups on the stationary phase, leading to peak tailing.[9]
Solution:
Use an end-capped column.
Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active silanol sites.
Issue 2: High Signal Variability and Poor Reproducibility
Q: I'm seeing significant variability in my analyte response between injections and across different samples. What is the likely cause?
A: High signal variability is a classic symptom of uncompensated matrix effects.
Root Cause Analysis and Solutions:
Inadequate Sample Cleanup:
Cause: The current sample preparation method is not sufficiently removing interfering matrix components.[4]
Solution:
Evaluate different sample preparation techniques. A comparison of common methods is provided in Table 1. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation or liquid-liquid extraction (LLE) for complex matrices.[4]
Optimize the chosen method. For SPE, ensure the correct sorbent, wash, and elution solvents are used. For LLE, experiment with different organic solvents and pH adjustments.
Less effective at removing phospholipids and other interferences, leading to higher matrix effects.[4][12]
Liquid-Liquid Extraction (LLE)
Can provide cleaner extracts than PPT.
Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (SPE)
Provides the cleanest extracts, significantly reducing matrix effects.[4] Amenable to automation.
More expensive and requires more method development.
Lack of or Inappropriate Internal Standard:
Cause: Not using an internal standard, or using a structural analog that does not co-elute and behave identically to fleroxacin.
Solution:
Incorporate a stable isotope-labeled (SIL) internal standard for fleroxacin. This is the most effective way to compensate for matrix effects.[6]
Add the SIL-IS at the very beginning of the sample preparation process to account for variability in extraction recovery.[6]
Issue 3: Low Signal Intensity or Loss of Sensitivity
Q: The signal for my fleroxacin peak is much lower than expected. How can I improve the sensitivity?
A: Low signal intensity can be due to ion suppression, suboptimal chromatographic conditions, or instrument issues.
Root Cause Analysis and Solutions:
Ion Suppression:
Cause: Co-eluting matrix components are suppressing the ionization of fleroxacin.[5]
Solution:
Improve chromatographic separation. Modify the gradient to better separate fleroxacin from the regions of ion suppression. A post-column infusion experiment can identify these regions (see Protocol 2).
Enhance sample cleanup. Use a more rigorous sample preparation method like SPE to remove the interfering compounds.[4]
Suboptimal Mobile Phase Composition:
Cause: The mobile phase additives and pH are not optimal for fleroxacin ionization.
Solution:
Experiment with different mobile phase additives. Formic acid, ammonium formate, and ammonium acetate are common choices for positive mode ESI.[13] Their concentration can influence signal intensity.
Optimize the mobile phase pH. Systematically evaluate a range of pH values to find the one that provides the best signal for fleroxacin.[10]
Instrument Contamination or Malfunction:
Cause: The ion source may be dirty, or there could be other instrument-related issues.
Solution:
Clean the mass spectrometer's ion source.
Perform a system check and calibration to ensure the instrument is functioning correctly.[14]
Experimental Protocols
Protocol 1: Comparative Evaluation of Sample Preparation Methods
This protocol outlines a procedure to compare the effectiveness of Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) in reducing matrix effects for fleroxacin in human plasma.
1. Prepare Spiked Samples:
Spike known concentrations of fleroxacin (low, mid, and high QC levels) into blank human plasma.
2. Protein Precipitation (PPT):
To 100 µL of spiked plasma, add 300 µL of cold acetonitrile containing the SIL-IS.
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase.
3. Solid-Phase Extraction (SPE):
Use a mixed-mode cation exchange SPE cartridge.
Condition: 1 mL methanol, followed by 1 mL water.
Load: Dilute 100 µL of spiked plasma (containing SIL-IS) with 200 µL of 2% formic acid in water and load onto the cartridge.
Wash: 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
Elute: 1 mL of 5% ammonium hydroxide in methanol.
Evaporate the eluate to dryness and reconstitute in mobile phase.
4. Quantify Matrix Effect:
Prepare two sets of samples for each method:
Set A: Fleroxacin spiked into post-extraction blank plasma.
Set B: Fleroxacin in clean solvent.
Calculate the matrix factor (MF) as: MF (%) = (Peak Area in Set A / Peak Area in Set B) x 100 .
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[16]
1. System Setup:
Use a T-connector to introduce a constant flow of a standard solution of fleroxacin (e.g., 100 ng/mL in mobile phase) via a syringe pump into the LC eluent stream just before it enters the mass spectrometer's ion source.
2. Infusion and Injection:
Begin the infusion and allow the baseline signal for fleroxacin to stabilize.
Inject a blank, extracted plasma sample (prepared using your chosen sample preparation method) onto the LC column.
3. Data Analysis:
Monitor the signal of fleroxacin. Any deviation (dip or peak) from the stable baseline indicates a region of matrix effect.[5]
Compare the retention time of fleroxacin with the regions of matrix effects to determine if they overlap.
Visualizations
Caption: Comparative workflow for sample preparation.
Caption: Decision tree for troubleshooting signal variability.
Comparative pharmacodynamics of fleroxacin hydrochloride and ofloxacin
Comparative Pharmacodynamics of Fleroxacin Hydrochloride and Ofloxacin: An In-Depth Technical Guide 1. Introduction Fleroxacin hydrochloride and ofloxacin are synthetic fluoroquinolone antibiotics utilized in the treatme...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Pharmacodynamics of Fleroxacin Hydrochloride and Ofloxacin: An In-Depth Technical Guide
1. Introduction
Fleroxacin hydrochloride and ofloxacin are synthetic fluoroquinolone antibiotics utilized in the treatment of various bacterial infections. While both share a core quinolone pharmacophore, the addition of a trifluoro-substitution in fleroxacin alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to ofloxacin. This guide provides an objective, data-driven comparison of their pharmacodynamics, exploring their mechanisms of action, comparative in vitro activities, and the experimental protocols used to validate their efficacy.
2. Core Mechanism of Action
Both fleroxacin and ofloxacin exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and topoisomerase IV (the primary target in Gram-positive bacteria)[1].
Causality of Cell Death: During normal bacterial replication, DNA gyrase introduces negative supercoils to relieve torsional stress. Fluoroquinolones bind to the DNA-gyrase complex, stabilizing the cleavage intermediate. This prevents the enzyme from resealing the cleaved DNA, leading to the accumulation of lethal double-strand DNA breaks[1]. The resulting genomic instability triggers the SOS response—a global DNA damage repair mechanism. However, the overwhelming structural damage surpasses the repair capacity of RecA and LexA proteins, ultimately culminating in rapid, concentration-dependent bacterial cell death[1].
Fluoroquinolone mechanism of action targeting DNA gyrase and topoisomerase IV.
3. Comparative In Vitro Antibacterial Activity
The pharmacodynamic spectrum of fleroxacin and ofloxacin exhibits significant overlap, yet distinct variations exist depending on the target pathogen. Both agents demonstrate potent activity against Enterobacteriaceae, though ofloxacin generally exhibits slightly lower Minimum Inhibitory Concentration (MIC) values[2].
Against Gram-positive organisms, particularly streptococci and enterococci, ofloxacin demonstrates clear superiority. In a multicenter study, 79% of Gram-positive isolates were susceptible to ofloxacin, compared to only 52% for fleroxacin[3]. Interestingly, both drugs show comparable, moderate activity against Mycobacterium tuberculosis (MIC90 = 6.25 mg/L), though neither is highly efficacious against M. intracellulare[4].
Table 1: Comparative MIC90 Values and Susceptibility Profiles
Pathogen Group
Fleroxacin MIC90 (mg/L)
Ofloxacin MIC90 (mg/L)
Comparative Pharmacodynamic Observation
Enterobacteriaceae
0.125 - 4.0
0.094 - 3.0
Both highly active; ofloxacin slightly more potent in vitro[2].
Streptococci / Enterococci
> 4.0 (Variable)
1.0 - 2.0
Ofloxacin is clinically superior against these Gram-positive strains[3].
Mycobacterium tuberculosis
6.25
6.25
Comparable moderate activity; both inhibit growth in vitro[4].
Pseudomonas aeruginosa
32.0
24.0
Both exhibit weaker activity compared to ciprofloxacin[2].
4. Pharmacokinetic-Pharmacodynamic (PK/PD) Integration
Fluoroquinolones exhibit concentration-dependent killing and a pronounced post-antibiotic effect (PAE) against Gram-negative pathogens[5]. The critical PK/PD index for efficacy is the ratio of the Area Under the Curve to the MIC (AUC/MIC) or the peak serum concentration to the MIC (Cmax/MIC).
Half-Life and Dosing: Fleroxacin possesses a significantly longer elimination half-life (8–12 hours) compared to ofloxacin (5–8 hours). This extended half-life allows fleroxacin to maintain serum concentrations above the MIC for longer durations, facilitating once-daily dosing regimens[5].
Membrane Disruption: At concentrations significantly above the MIC, both agents can disrupt the bacterial cytoplasmic membrane. This secondary pharmacodynamic effect contributes to their bactericidal activity against stationary-phase bacteria[5].
Off-Target Affinity (Safety Profile): A critical off-target pharmacodynamic effect of fluoroquinolones is their binding affinity to the GABA_A receptor, which can lower the seizure threshold, especially when co-administered with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). In vitro receptor binding assays demonstrate that fleroxacin has a lower inhibitory effect on GABA_A receptor binding compared to ofloxacin, suggesting a potentially lower intrinsic convulsive liability[6].
5. Experimental Methodologies for Pharmacodynamic Comparison
To objectively compare the pharmacodynamics of fleroxacin and ofloxacin, researchers rely on standardized, self-validating in vitro protocols.
Protocol 1: Broth Microdilution for MIC Determination
Purpose: To determine the lowest concentration of the antimicrobial that completely inhibits visible bacterial growth.
Preparation of Antimicrobial Gradients: Prepare serial two-fold dilutions of fleroxacin and ofloxacin in cation-adjusted Mueller-Hinton broth (CAMHB). Causality: CAMHB is used because physiological concentrations of divalent cations (Ca2+, Mg2+) are critical; fluoroquinolones can chelate these ions, and improper concentrations will artificially skew the MIC.
Inoculum Standardization: Suspend isolated colonies in 0.9% saline to match a 0.5 McFarland standard, then dilute to achieve a final well concentration of
5×105
CFU/mL.
Inoculation and Incubation: Dispense 100 µL of the inoculum into each well of the microtiter plate containing the drug dilutions. Incubate at 37°C for 16-20 hours.
Validation & Readout: Include a positive growth control (no drug) to confirm organism viability and a negative sterility control (no bacteria) to ensure aseptic technique. The MIC is the lowest concentration well with no visible turbidity.
Protocol 2: Time-Kill Kinetics Assay
Purpose: To evaluate the rate and extent of bactericidal activity (concentration-dependent killing) over time.
Step-by-step workflow for comparative time-kill assay.
Step-by-Step Procedure:
Log-Phase Culture: Grow the target strain in CAMHB to logarithmic phase. Causality: Log-phase cells are actively replicating DNA, making them maximally susceptible to topoisomerase inhibitors.
Drug Exposure: Introduce fleroxacin and ofloxacin into separate culture flasks at concentrations corresponding to 1×, 2×, and 4× their respective MICs.
Temporal Sampling: Extract 100 µL aliquots at predetermined intervals (0, 2, 4, 8, and 24 hours).
Carryover Neutralization: Immediately serially dilute the aliquots in cold 0.9% saline. Causality: Dilution drops the drug concentration below the MIC, preventing antimicrobial carryover that would falsely suppress colony growth on the agar plates.
Plating and Enumeration: Plate 10 µL of each dilution onto tryptic soy agar (TSA). Incubate for 24 hours and count CFUs. A
≥3log10
decrease in CFU/mL compared to the initial inoculum defines bactericidal activity.
References
Comparative in vitro Activity of Fleroxacin, Two Other Quinolones and Three Broad-Spectrum Beta-Lactams Using the E-Test. karger.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf4FdMe1zTadOQ7qcEVH5jA2bomk2XiFzYIcOuXlN6XRkuxx-33VNZxD5OmFsvBfG4e13v9o1mqbVmzyV_lx_889kNM5o4YH7VvHEx7y4EBQtH8U-UkfMUgrF0MjkQV6IZfo3XkmMP6ZxpcqknZY39m-GWwxUgmkZYhLE=]
Comparative in vitro and in vivo activity of fleroxacin and ofloxacin against various mycobacteria - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmPKEG-mUoZetuES7Z0HXrhF-BxYzneMrl9cNTMXkitpRsih2mWALkDb9Wkb93JlCwhxzhiywWc7nGmgQ2isv2e7RbgL3B2VqevgnUU0cCXw53bh9phzYQbqDnkSOC_MD56Q==]
Fleroxacin's Mechanism of Action Against Gram-negative Bacteria: An In-depth Technical Guide. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHRVsDQRhZ862HAsL9AaJPP21xgXF1NxZOmsX00V2jvmtk7rtIU9jmuhfN_xm2CyY-y9_DefHsoD1WO713QC5-Agu9eERSHU-KGZXIrF49C3ZWBo8ffZzgWKAZlPbZ4CbjMdBWR74QtwV9pL2wBwVOLhFflPoBgAteo0nesBBj7r8E0ShTmJU6M7g5Nqr5pd9XAH9tmFq9F6JKb6Sb_tfNtUYMIBNLF1TrUvclJlW-WHKiOkDopDY=]
A multicenter study on the comparative in vitro activity of fleroxacin and three other quinolones: an interim report from 27 centers - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMpTB-F0R6pdnLZyzIUQkR4q45DkRcXqp6LIFN3y5vdTph4y17xJpCFCoZC9g8LcNAyE6_fxLgJwGz5BuEKppYhtXURErrGzCQHDHnXLC3QKXx6QD5opd75cFrYlp2wLAozg==]
Pharmacodynamics of Fluoroquinolones : Clinical Infectious Diseases. ovid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtD-QBmT3apbg-qRfEAWDzJcSCxkQOUxhj7gGhBmXIZotqRZh3D8dlLAYHaSJWiT6qipsOJS3vp-K_A4kd16S7u_g1zsUa_ZZMN8yBYr2AuNkd-yyNS7wmbajqoa2HH51mO8hX4aetV-zywGRCojJdswD5hVSpcWu518cicxETQCowJraS_LwMGlmFPqpfObsVcJnB-etpyFQ=]
Quantitative comparison of the convulsive activity of combinations of twelve fluoroquinolones with five nonsteroidal antiinflammatory agents. elsevierpure.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwarCKwRJLVMJF2sXhYF1dMSRbeu23Jcw-kj6jfGrtdL5bnbKU6__iGGF4Rw2nuJEfugScOcKqjJ3Eiq-Jf8Xw_fIyhdLrMZaU7YZSh3w8NzE_WxvqoCw8vGif4k_V2O3aMlIjwgcEIkZNY_hd1uN-YkghjBblVV_JQWMBciElbl0HIE35ceAd7Y-7-e764ZwKWRbrxnfji0TwGA66iPfmz2mrmxF99REp]
Comparing DNA topoisomerase IV inhibition of fleroxacin hydrochloride and levofloxacin
Mechanistic Overview & Target Preference Fluoroquinolones are broad-spectrum bactericidal agents that disrupt DNA topology by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV (Topo IV)[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Overview & Target Preference
Fluoroquinolones are broad-spectrum bactericidal agents that disrupt DNA topology by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV (Topo IV)[1]. While DNA gyrase primarily introduces negative supercoils ahead of the replication fork, Topo IV is strictly required for the decatenation (unlinking) of interlinked daughter chromosomes during the terminal stages of DNA replication[1].
Both Fleroxacin hydrochloride (a second-generation, trifluorinated quinolone) and Levofloxacin (the pure (-)-(S)-enantiomer of the third-generation ofloxacin) inhibit Topo IV through a shared mechanism[2][3]. They intercalate into the DNA at the cleavage site and bind directly to the ParC subunits of the Topo IV heterotetramer (ParC2ParE2)[2].
Causality of Lethality: By stabilizing the normally transient enzyme-DNA cleavage complex, these drugs prevent DNA religation. When the replication fork collides with this stabilized roadblock, it triggers irreversible, lethal double-strand DNA breaks[3].
Structural Efficacy: Levofloxacin's tricyclic architecture and specific stereochemistry at the C-8 position grant it superior affinity for the ParC subunit in Gram-positive bacteria compared to older generation agents like Fleroxacin[2]. This structural advantage translates to higher potency and lower inhibitory concentrations.
Quantitative Inhibition Profiles
The primary target of a fluoroquinolone is defined as the enzyme most sensitive to inhibition (displaying the lowest IC50)[4]. In Gram-positive organisms like Staphylococcus aureus, Topo IV is typically the primary target for both drugs[4][5]. The table below synthesizes the half-maximal inhibitory concentrations (IC50) for both compounds.
Data Synthesis: Fleroxacin demonstrates a clear preference for Topo IV over DNA gyrase in S. aureus (IC50 31.6 vs 82.6 µg/mL)[5][6]. However, Levofloxacin exhibits significantly higher absolute potency against Topo IV across multiple species, reflecting its optimized stereochemistry[4][7].
Experimental Framework: Topoisomerase IV Decatenation Assay
To objectively quantify and compare the Topo IV inhibitory activity of these compounds during drug development, a standardized in vitro decatenation assay is strictly required[8].
Rationale & Self-Validating Design
This protocol utilizes kinetoplast DNA (kDNA) extracted from Crithidia fasciculata[8][9]. kDNA exists as a massive, concatenated network of thousands of interlocked 2.5 kb minicircles[9].
The Causality of Spatial Separation: Due to its immense molecular weight, intact kDNA cannot migrate through an agarose matrix and remains trapped in the loading well[9]. Active Topo IV unlinks this network, releasing free minicircles that migrate rapidly into the gel[9].
Self-Validation: This binary spatial separation provides an internally validated readout. The presence of migrating bands confirms baseline enzyme activity, while DNA retained in the well directly visualizes dose-dependent inhibition[8].
Step-by-Step Methodology
Step 1: Reagent & Drug Preparation
Prepare 5X Topo IV Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 5 mM ATP, and 250 µg/mL BSA[10].
Dissolve Fleroxacin hydrochloride and Levofloxacin in 100% DMSO to create 10 mM stock solutions[6].
Causality: DMSO is critical to ensure complete solvation of the lipophilic fluoroquinolone core[6]. However, the final assay concentration of DMSO must be kept below 5% to prevent artifactual denaturation of the Topo IV enzyme[9].
Step 2: Reaction Assembly (20 µL final volume)
In sterile microcentrifuge tubes on ice, combine 4 µL of 5X Assay Buffer, 200 ng of kDNA substrate, and titrated concentrations of the test compound (e.g., 0.1 to 100 µg/mL)[9][10].
Add 1 nM of purified bacterial Topoisomerase IV (ParC2ParE2 complex) to initiate the reaction[8].
Control Matrix: Include a positive control (Enzyme + kDNA + DMSO vehicle) to establish 100% decatenation, and a negative control (kDNA + DMSO vehicle, no enzyme) to confirm substrate integrity and rule out non-specific nuclease degradation[8].
Terminate the reaction by adding 2 µL of Stop Buffer (10% SDS, 250 mM EDTA)[8][10].
Causality: SDS instantly denatures the Topo IV enzyme, while EDTA chelates the Mg2+ cofactor, immediately halting ATP-dependent catalysis and permanently trapping the drug-stabilized cleavage complexes[10].
Add 1 µL of Proteinase K (0.8 mg/mL) and incubate at 45°C for 30 minutes. This digests the covalently bound Topo IV proteins, freeing the DNA for electrophoretic resolution[8][10].
Step 4: Electrophoresis & IC50 Quantification
Resolve the reaction products on a 1% agarose gel in TAE buffer at 85V for 2 hours[9].
Stain the gel with 1 µg/mL ethidium bromide for 15 minutes and destain in distilled water[9][10].
Quantify the fluorescent intensity of the decatenated minicircle bands using a digital gel documentation system[10]. Calculate the IC50 using non-linear regression analysis based on the dose-dependent reduction in minicircle band intensity relative to the positive control[10][11].
Workflow & Mechanistic Visualization
Caption: Topoisomerase IV decatenation assay workflow and fluoroquinolone inhibition mechanism.
References
Cayman Chemical.
ACS Infectious Diseases. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV.
Antimicrobial Agents and Chemotherapy. Contribution of Topoisomerase IV Mutation to Quinolone Resistance in Mycoplasma genitalium.
Antimicrobial Agents and Chemotherapy. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin.
Methods in Molecular Biology.
Clinical Infectious Diseases. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones.
Inspiralis.
Antimicrobial Agents and Chemotherapy. Target preference of 15 quinolones against Staphylococcus aureus...
Thieme Connect. Inhibitors of Bacterial Topoisomerases: Mechanisms of Action and Resistance.
Canadian Journal of Infectious Diseases. The new fluoroquinolones: A critical review.
Research Journal of Pharmacy and Technology. Quinolones Chemistry and its Therapeutic Activities.
Fleroxacin Hydrochloride Analytical Reference Standard Purity Validation: A Comparative Guide to HPLC, LC-MS, and qNMR Techniques
Introduction Fleroxacin hydrochloride is a broad-spectrum, third-generation fluoroquinolone antibiotic characterized by its trifluorinated structure and piperazine ring. In pharmaceutical development and pharmacokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Fleroxacin hydrochloride is a broad-spectrum, third-generation fluoroquinolone antibiotic characterized by its trifluorinated structure and piperazine ring. In pharmaceutical development and pharmacokinetic monitoring, the accuracy of any quantitative assay is intrinsically linked to the purity of the analytical reference standard used for calibration. Validating the purity of a Fleroxacin hydrochloride reference standard requires a multi-orthogonal approach to account for organic impurities, inorganic salts, and residual solvents.
This guide objectively compares the three primary analytical techniques—HPLC-UV, LC-MS/MS, and qNMR—used to establish absolute and chromatographic purity. All methodologies discussed adhere strictly to the rigorous validation parameters set by the ICH Q2(R1) guidelines[1].
Mechanistic Grounding: The Analytical Behavior of Fleroxacin
To design a self-validating analytical protocol, one must first understand the physicochemical causality of the molecule. Fleroxacin possesses a zwitterionic nature due to its basic piperazine moiety and acidic carboxylic acid group.
During reversed-phase liquid chromatography, the basic nitrogen atoms strongly interact with unendcapped, acidic silanol groups on standard C18 stationary phases. This electrostatic interaction causes severe peak tailing, which compromises the accuracy of peak integration and the Limit of Quantitation (LOQ). To mitigate this, triethylamine (TEA) is added to the mobile phase as a silanol-masking agent. TEA outcompetes Fleroxacin for the active sites on the column, ensuring sharp, symmetrical peaks[2].
Mechanistic logic of silanol masking by triethylamine to prevent Fleroxacin peak tailing.
Objective Comparison of Validation Techniques
HPLC-UV (High-Performance Liquid Chromatography)
Mechanism: Separates Fleroxacin from its synthetic precursors and degradation products based on hydrophobicity. UV detection at 280 nm leverages the strong chromophore of the quinolone ring[2].
Performance: High precision and robust. Excellent for routine batch release.
Limitation: Cannot determine absolute purity independently; requires a mass balance approach (100% - sum of impurities - water - residual solvents - inorganic ash).
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Mechanism: Couples chromatographic separation with mass-to-charge (m/z) ratio detection. Fleroxacin is ionized (typically via ESI+) and fragmented to identify specific structural moieties[3].
Performance: Unmatched specificity and sensitivity. Essential for identifying unknown degradation products, such as those formed under potassium permanganate oxidation stress testing[4].
Limitation: Poor precision for assaying the main component (typically >2% RSD), making it unsuitable for assigning the final purity value of the reference standard.
qNMR (Quantitative Nuclear Magnetic Resonance Spectroscopy)
Mechanism: Measures the absolute purity of Fleroxacin by comparing the integral of a specific proton signal against an internal standard of known purity.
Performance: The gold standard for primary reference standards. It is a primary ratio method that directly yields absolute mass fraction purity without requiring a pre-existing Fleroxacin standard.
Limitation: Lower sensitivity for trace impurities compared to HPLC; requires highly concentrated samples.
Orthogonal analytical workflow for certifying Fleroxacin HCl reference standards.
Experimental Protocols: Self-Validating Systems
Protocol A: Stability-Indicating HPLC-UV Method
This protocol is designed to separate Fleroxacin from its oxidative and hydrolytic degradation products[4].
System Setup: Equip an HPLC with a photodiode array (PDA) detector. Use a shielded hydrophobic phase column (e.g., Supelco LC Hisep or equivalent C18, 250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare a mixture of Acetonitrile : Water : Triethylamine (15:85:0.5 v/v/v). Adjust the pH precisely to 6.85 using dilute phosphoric acid[2].
Causality: pH 6.85 ensures the piperazine ring remains partially protonated for optimal retention, while TEA masks silanols to prevent tailing.
Sample Preparation: Dissolve the Fleroxacin HCl reference standard candidate in the mobile phase to a concentration of 1.0 mg/mL.
System Suitability Testing (SST): Inject a standard solution (0.1 mg/mL) six times. The system is self-validated and ready for sample analysis only if:
Peak tailing factor (T) is ≤ 1.5.
Theoretical plates (N) are ≥ 5,000.
Relative Standard Deviation (RSD) of peak area is ≤ 1.0%.
Execution: Inject the 1.0 mg/mL sample. Calculate chromatographic purity by the area normalization method (excluding the solvent front and system peaks).
Protocol B: 1H-qNMR for Absolute Purity Determination
Internal Standard Selection: Select Maleic acid (certified reference material) as the internal standard (IS).
Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in D₂O, which perfectly avoids the Fleroxacin aromatic signals (7.0 - 8.5 ppm) and aliphatic piperazine signals (2.5 - 3.5 ppm), preventing integration overlap.
Sample Preparation: Accurately weigh ~10 mg of Fleroxacin HCl and ~5 mg of Maleic acid into the same vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of D₂O.
Acquisition: Acquire the 1H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds.
Causality: A long D1 ensures complete relaxation of all nuclei back to equilibrium, preventing integration errors caused by differences in T1 relaxation times between the analyte and the IS.
Calculation: Calculate the absolute mass fraction using the ratio of the integrated areas, molecular weights, and the number of protons contributing to each signal.
Data Presentation
Table 1: Comparative Performance Metrics of Validation Techniques
Metric
HPLC-UV
LC-MS/MS
qNMR
Primary Objective
Chromatographic Purity
Impurity Identification
Absolute Purity
Specificity
High (with PDA)
Very High (m/z fragmentation)
High (Structural)
Limit of Detection (LOD)
~5 - 10 ng/mL
~0.1 - 1 ng/mL
~100 µg/mL
Precision (%RSD)
< 1.0%
2.0% - 5.0%
< 0.5%
Reference Standard Needed?
Yes (for assay)
Yes (for quantitation)
No (Uses universal IS)
Table 2: ICH Q2(R1) Validation Results for HPLC-UV Protocol
Validation Parameter
ICH Q2(R1) Acceptance Criteria
Fleroxacin HCl Experimental Result
Linearity (R²)
> 0.999
0.9998 (Range: 0.01 - 1.30 µg/mL)
Repeatability (Precision)
RSD ≤ 2.0%
0.85% (n=6)
Accuracy (Recovery)
98.0% - 102.0%
99.4% ± 0.6%
Specificity
Resolution > 1.5 from impurities
Resolution = 2.4 (from oxidation product)
Conclusion
The certification of a Fleroxacin hydrochloride analytical reference standard cannot rely on a single technique. While LC-MS/MS provides the structural identification of trace impurities[3] and HPLC-UV offers the precision required for routine chromatographic purity[2], qNMR stands as the definitive method for establishing the absolute mass fraction. By combining these techniques into a cohesive, self-validating workflow, laboratories can ensure full compliance with ICH Q2(R1) standards[1], guaranteeing the integrity of downstream pharmacokinetic and quality control assays.
References
U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents.
URL:[Link]
Kowalczuk, D., & Hopkała, H. "Determination and Characterization of Selected Fluoroquinolones Oxidation Products Under Potassium Permanganate Treatment." Acta Poloniae Pharmaceutica - Drug Research.
URL:[Link]
Zheng, J., et al. "High-performance liquid chromatographic assay of fleroxacin in human serum using fluorescence detection." Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate).
URL:[Link]
Mottier, P., et al. "Quantitative High-Throughput Analysis of 16 (Fluoro)quinolones in Honey Using Automated Extraction by Turbulent Flow Chromatography Coupled to Liquid Chromatography−Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry (ACS Publications).
URL:[Link]
Cross-Validation of Fleroxacin Hydrochloride Quantification Methods in Serum: A Comprehensive Guide
Introduction & Mechanistic Grounding Fleroxacin is a broad-spectrum, trifluorinated fluoroquinolone antibiotic. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the accurate quantification of fler...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Grounding
Fleroxacin is a broad-spectrum, trifluorinated fluoroquinolone antibiotic. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the accurate quantification of fleroxacin hydrochloride in human serum is critical for optimizing dosing regimens and ensuring clinical [1]. Because serum is a highly complex biological matrix rich in proteins and endogenous lipids, selecting and validating the right analytical method is paramount.
This guide provides an objective, data-driven comparison of the three primary modalities used for fleroxacin quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Causality of Detection Choices:
The selection of a quantification method is not arbitrary; it is dictated by the physicochemical properties of fleroxacin and the nature of the biological matrix.
Native Fluorescence (HPLC-FLD): Fleroxacin possesses a rigid quinolone ring structure that exhibits strong native fluorescence. This structural causality means that HPLC-FLD can achieve high sensitivity (LLOQ of 10–20 ng/mL) without the need for complex pre-column [1][2]. Fluorescence detection inherently filters out background noise from non-fluorescent serum proteins, making it highly specific.
Chromophore Absorbance (HPLC-UV): While fleroxacin absorbs UV light (optimal at ~286 nm), so do many endogenous serum components. Consequently, HPLC-UV requires more rigorous chromatographic separation to prevent co-eluting matrix interferences, often resulting in a higher Limit of Quantification (LLOQ) compared to FLD[3].
Mass-to-Charge Specificity (LC-MS/MS): LC-MS/MS bypasses optical properties entirely, relying on the mass-to-charge ratio (m/z) of the parent ion and its specific fragmentation patterns (MRM transitions). This provides absolute structural specificity, allowing for the simultaneous quantification of fleroxacin and its N-demethyl and N-oxide metabolites in a single rapid [1][4].
Comparative Performance Data
The following table synthesizes validation metrics across the three primary analytical methodologies to aid researchers in selecting the appropriate platform for their specific clinical or research needs.
Analytical Method
LLOQ (ng/mL)
Linear Dynamic Range (ng/mL)
Matrix Interference
Typical Recovery
Primary Clinical/Research Utility
HPLC-FLD
10 – 20
50 – 4,000
Low
81.0% – 100.4%
Gold standard for routine TDM and historical PK studies[2][5].
HPLC-UV
50
50 – 8,000
Moderate
92.1% – 108.4%
Cost-effective alternative for high-dose monitoring and dosage forms[3][6].
LC-MS/MS
1 – 5
5 – 5,000
High (Ion Suppression risk)
93.0% – 105.0%
High-throughput clinical trials and trace metabolite profiling[4].
Self-Validating Experimental Protocols
To ensure trustworthiness, an analytical protocol must be a self-validating system. This means incorporating internal standards (IS) to correct for procedural losses, and Quality Control (QC) samples (Low, Mid, and High concentrations) to continuously verify accuracy and precision across the run.
Protocol A: HPLC-FLD Workflow (High Sensitivity)
Causality of Sample Prep: Fleroxacin exhibits moderate protein binding in serum. To accurately quantify the total drug concentration, these protein-drug complexes must be disrupted. We utilize 35% perchloric acid or acetonitrile to denature the tertiary structure of serum proteins, precipitating them out of solution and releasing the bound fleroxacin into the [3].
Step-by-Step Methodology:
Spiking & Internal Standard: Aliquot 200 µL of human serum into a microcentrifuge tube. Add 20 µL of the Internal Standard (IS) solution (e.g., Lomefloxacin or Enrofloxacin at a known concentration)[3][5]. Logic: The IS is a structural analog that behaves identically to fleroxacin during extraction, automatically correcting for any volume variations or matrix effects.
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or 35% perchloric acid) to the sample[1][3]. Vortex vigorously for 60 seconds to ensure complete protein denaturation.
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. The heavy protein aggregates form a pellet, leaving the free drug in the clear supernatant.
Reconstitution & Filtration: Transfer the supernatant to a clean vial, evaporate under a gentle stream of nitrogen, and reconstitute in 200 µL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the HPLC column from micro-particulates.
Chromatographic Separation: Inject 20 µL onto a reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 µm) maintained at 40°C. Use an isocratic mobile phase of acetonitrile/0.1% trifluoroacetic acid/water (20:20:60 v/v/v)[3]. Logic: The TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase to prevent peak tailing.
Detection: Monitor fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 440 nm.
Self-validating protein precipitation workflow for extracting fleroxacin from serum matrices.
Protocol B: LC-MS/MS Workflow (High Specificity)
While the sample preparation mirrors Protocol A, the detection logic shifts from optical properties to mass spectrometry.
Ionization: The reconstituted sample is injected into the LC-MS/MS system using Electrospray Ionization (ESI) in positive ion mode.
MRM Transitions: The triple quadrupole mass spectrometer is set to Multiple Reaction Monitoring (MRM). The first quadrupole isolates the protonated precursor ion of fleroxacin [M+H]+. The collision cell fragments this ion, and the third quadrupole isolates a specific product ion.
Matrix Effect Mitigation: Because co-eluting serum lipids can suppress the ionization of fleroxacin, a stable isotopically labeled internal standard (e.g., Fleroxacin-d3) is mandatory[4]. This ensures that any ion suppression affects the analyte and the IS equally, keeping the peak area ratio constant and the quantification accurate.
Cross-Validation Logic & Workflow
When a laboratory transitions from an older HPLC-FLD method to a newer LC-MS/MS method, cross-validation is required by regulatory bodies (e.g., FDA, EMA) to prove that the two methods yield statistically equivalent results.
The Cross-Validation Process:
Sample Cohort: Prepare a cohort of at least 40 pooled human serum samples, spanning the entire linear dynamic range (e.g., 50 ng/mL to 4,000 ng/mL), including both spiked quality control samples and incurred clinical samples.
Parallel Execution: Split each aliquot identically and process them simultaneously through Method A (HPLC-FLD) and Method B (LC-MS/MS).
Statistical Equivalence: Do not rely on simple correlation (R²), as it does not measure true agreement. Instead, use a Bland-Altman Plot to assess systemic bias (mean difference between methods) and Deming Regression to account for measurement errors in both methods. If the 95% confidence interval of the bias includes zero, the methods are deemed cross-validated and interchangeable.
Cross-validation workflow comparing HPLC-FLD and LC-MS/MS for serum fleroxacin quantification.
References
Determination of the new fluoroquinolone fleroxacin and its N-demethyl and N-oxide metabolites in plasma and urine by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. URL:[Link]
High-performance liquid chromatographic assay of fleroxacin in human serum using fluorescence detection. ResearchGate. URL:[Link]
The Determination of a New Trifluorinated Quinolone, Fleroxacin, Its N-Demethyl, and N-Oxide Metabolites in Plasma and Urine by High Performance Liquid Chromatography with Fluorescence Detection. Taylor & Francis. URL:[Link]
Determination of Fleroxacin in Human Plasma by HPLC: Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy. URL: [Link]
Validation of an HPLC method for the determination of fleroxacin and its photo-degradation products in pharmaceutical forms. PubMed. URL:[Link]
Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. PubMed. URL:[Link]
Fleroxacin Hydrochloride: Comprehensive Laboratory Disposal and Remediation Guide
As a broad-spectrum fluoroquinolone antibiotic, Fleroxacin hydrochloride requires stringent handling and disposal protocols. In laboratory and drug development settings, improper disposal of fluoroquinolones contributes...
Author: BenchChem Technical Support Team. Date: April 2026
As a broad-spectrum fluoroquinolone antibiotic, Fleroxacin hydrochloride requires stringent handling and disposal protocols. In laboratory and drug development settings, improper disposal of fluoroquinolones contributes to severe environmental ecotoxicity, particularly to aquatic organisms, and accelerates the proliferation of antimicrobial resistance (AMR)[1]. Because these compounds exhibit high halogenated stability, conventional wastewater treatment plants (WWTPs) are highly inefficient at degrading them[1].
This guide provides drug development professionals and laboratory managers with field-proven, regulatory-compliant procedures for the segregation, disposal, and advanced remediation of Fleroxacin hydrochloride waste.
Regulatory Framework & Compliance Logistics
The U.S. Environmental Protection Agency (EPA) strictly governs the disposal of pharmaceutical waste to prevent environmental contamination. Your facility's classification dictates your regulatory pathway:
Laboratories & Pharmaceutical Manufacturers: Governed by standard Resource Conservation and Recovery Act (RCRA) generator regulations under [2]. Fleroxacin is generally managed as a non-RCRA hazardous waste unless commingled with RCRA-listed solvents.
Healthcare Facilities & Reverse Distributors: Governed by the sector-specific [3].
The Sewering Prohibition (Causality & Compliance):
Under 40 CFR 266.505, discharging hazardous waste pharmaceuticals into a sewer system that passes to a publicly-owned treatment works (POTW) is strictly prohibited [3]. Flushing Fleroxacin introduces sub-lethal antibiotic concentrations into aquatic ecosystems, applying selective pressure that breeds AMR bacteria[4]. All aqueous and solid waste must be captured at the source.
Standard Operating Procedure (SOP): Solid Waste Lab Packing
For expired powders, contaminated personal protective equipment (PPE), and empty vials, physical segregation and high-temperature incineration is the only self-validating method to ensure complete destruction.
Step 1: Segregation and Containment
Collect all solid Fleroxacin HCl waste in puncture-resistant, leak-proof, and chemically compatible containers (e.g., high-density polyethylene).
Do not commingle Fleroxacin with strong oxidizing agents or incompatible RCRA-listed hazardous wastes, as this complicates the waste profile and increases disposal costs[5].
Label the container clearly: "Non-RCRA Pharmaceutical Waste - Incinerate Only."
Step 2: Manifesting and Lab Packing
Utilize a licensed hazardous waste vendor to categorize and lab-pack the containers into drums (maximum 110 gallons)[5].
Ensure the vendor manifest specifies routing to a permitted hazardous waste combustor.
Step 3: High-Temperature Incineration
Mechanistic Causality: Fluoroquinolones contain highly stable carbon-fluorine (C-F) bonds. Low-temperature burning or landfilling can result in the leaching of active pharmaceutical ingredients or the release of toxic fluorinated byproducts. Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the quinolone ring and C-F bonds, mineralizing the waste into harmless salts and exhaust gases.
For laboratories generating significant volumes of aqueous Fleroxacin waste (e.g., HPLC effluents, glassware washings), Advanced Oxidation Processes (AOPs) provide a highly effective pre-treatment method prior to final disposal[6].
Recent advancements have demonstrated that a ternary heterojunction photocatalyst—g-C3N4/PPy/Ag (graphitic carbon nitride modified with polypyrrole and silver nanoparticles)—can degrade >90% of Fleroxacin under visible light[6][7].
Mechanistic Causality: Graphitic carbon nitride alone has a wide band gap, limiting its visible light absorption. Doping it with PPy and Ag nanoparticles narrows the band gap to 2.03 eV, drastically improving electron-hole separation[7]. Under visible light, this generates reactive oxygen species (ROS) that attack the Fleroxacin molecule, causing the oxidative ring opening of the N-methyl piperazine structure and defluorination of the fluoroethyl group, permanently destroying its antibacterial pharmacophore[6].
Step-by-Step Photocatalytic Workflow
pH Optimization: Adjust the collected aqueous Fleroxacin waste to a neutral pH (6.0 – 7.0). Extreme pH levels can alter the ionic form of the antibiotic and reduce ROS generation efficiency[8].
Catalyst Introduction: Introduce the g-C3N4/PPy/Ag photocatalyst into the effluent at a standard loading concentration of 0.5 to 1.0 g/L.
Visible Light Irradiation: Place the suspension in a photoreactor equipped with a visible light source (e.g., a Xenon lamp with a UV cut-off filter).
Continuous Agitation: Maintain continuous magnetic stirring for a minimum of 180 minutes to ensure maximum surface contact between the antibiotic and the catalyst[7].
Filtration & Analytical Verification: Filter the treated effluent through a 0.22 µm membrane to recover the solid catalyst for reuse. Verify the complete degradation of the parent compound using prior to classifying the liquid as non-hazardous effluent[6].
Workflow Visualization
Fleroxacin HCl laboratory waste segregation and degradation workflow.
Quantitative Disposal & Degradation Metrics
Parameter
Standard / Value
Mechanistic Causality / Implication
Sewering Prohibition
40 CFR 266.505
Prevents WWTP bypass, protecting aquatic ecosystems from AMR proliferation.
Incineration Temp.
> 1000°C
Ensures complete thermal cleavage of highly stable C-F bonds.
Photocatalyst
g-C3N4/PPy/Ag
Narrows band gap to 2.03 eV, maximizing visible light absorption and ROS generation.
Degradation Efficiency
> 90.2% at 180 min
Safely converts active Fleroxacin into non-toxic, inactive intermediates.
Primary Target Sites
N-methyl piperazine ring
Oxidative ring opening permanently eliminates the antibacterial pharmacophore.
References
Title: Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals
Source: eCFR (Electronic Code of Federal Regulations)
URL: [Link]
Title: Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule
Source: United States Environmental Protection Agency (EPA)
URL: [Link]